NH2-PEG3
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQMECUMYIVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884261 | |
| Record name | Ethanol, 2-[2-(2-aminoethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-55-2 | |
| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-(2-aminoethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6338-55-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[2-(2-aminoethoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-(2-aminoethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-aminoethoxy)ethoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to NH2-PEG3-alcohol: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-alcohol, also known by its systematic name 2-(2-(2-aminoethoxy)ethoxy)ethanol, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a primary amine (-NH2) and a primary alcohol (-OH) group, separated by a flexible, hydrophilic three-unit polyethylene glycol (PEG) chain. This unique architecture allows for the covalent linkage of two different molecules or moieties, making it a versatile tool for the synthesis of complex biomolecular conjugates.
The presence of the PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, often reducing non-specific interactions and improving pharmacokinetic profiles. The terminal amine and hydroxyl groups offer orthogonal reactivity, enabling stepwise and controlled conjugation strategies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound-alcohol, including detailed experimental protocols and visual representations of relevant workflows and biological pathways.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound-alcohol is characterized by a short PEG chain that imparts hydrophilicity and flexibility. The terminal functional groups provide sites for covalent modification.
Chemical Structure:
H₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH
Table 1: Physicochemical Properties of this compound-alcohol
| Property | Value | Reference |
| CAS Number | 6338-55-2 | [1][2] |
| Molecular Formula | C₆H₁₅NO₃ | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.0773 g/cm³ at 20 °C | [2][3] |
| Boiling Point | 120-130 °C at 4 Torr | [1][2] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [1] |
| pKa | 14.36 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.4645 (589.3 nm, 20°C) | [1] |
Applications in Bioconjugation and Drug Discovery
The bifunctional nature of this compound-alcohol makes it a valuable linker in various applications, including:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound-alcohol is a commonly used linker in the synthesis of PROTACs.[4] These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. For instance, it is utilized in the synthesis of the PROTAC β-NF-JQ1, which targets bromodomain-containing proteins.[1]
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that selectively deliver a therapeutic payload to cancer cells.
-
Drug Delivery: PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic properties of therapeutic agents. This compound-alcohol can be used to modify drugs or drug carriers to enhance their solubility, stability, and circulation time.
-
Surface Modification: The amine or hydroxyl group can be used to immobilize the linker onto surfaces, such as nanoparticles or microarrays, for the subsequent attachment of biomolecules.
Experimental Protocols
General Protocol for Amide Coupling of this compound-alcohol to a Carboxylic Acid
This protocol describes the formation of a stable amide bond between the primary amine of this compound-alcohol and a carboxylic acid-containing molecule using carbodiimide chemistry.
Materials:
-
This compound-alcohol
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 or MES buffer pH 5-6)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the chosen reaction buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.
-
-
Coupling Reaction:
-
Dissolve this compound-alcohol (1.2 equivalents) in the reaction buffer.
-
Add the this compound-alcohol solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
Stir for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography, to remove excess reagents and byproducts.
-
Synthesis of a PROTAC using this compound-alcohol (Conceptual Workflow)
This protocol outlines a conceptual workflow for the synthesis of a PROTAC, where this compound-alcohol links a ligand for a target protein (e.g., JQ1 for BRD4) and a ligand for an E3 ligase (e.g., a derivative of thalidomide for Cereblon).
Workflow:
-
Functionalization of the Target Protein Ligand: The target protein ligand (e.g., JQ1) is first modified to introduce a reactive group, typically a carboxylic acid, for conjugation with the linker.
-
Amide Coupling with this compound-alcohol: The carboxylated target protein ligand is then coupled to the amine group of this compound-alcohol using the amide coupling protocol described in section 4.1. This results in an intermediate where the target protein ligand is attached to the PEG linker, with a terminal hydroxyl group.
-
Activation of the Linker's Hydroxyl Group: The terminal hydroxyl group of the linker-ligand intermediate is activated, for example, by converting it to a better leaving group like a tosylate or mesylate.
-
Coupling to the E3 Ligase Ligand: The activated linker-ligand intermediate is then reacted with the E3 ligase ligand, which has a nucleophilic group (e.g., an amine or a hydroxyl group), to form the final PROTAC molecule.
-
Purification: The final PROTAC is purified using chromatography.
Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis of a PROTAC molecule using this compound-alcohol.
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
References
The Versatility of NH2-PEG3 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced scientific research, particularly in drug discovery and nanotechnology, the strategic use of linker molecules is paramount. Among these, amine-terminated polyethylene glycol (PEG) linkers, specifically those with a three-unit PEG chain (NH2-PEG3), have emerged as indispensable tools. Their unique combination of a reactive primary amine, a flexible and hydrophilic PEG spacer, and the ability to be incorporated into bifunctional structures makes them highly versatile. This technical guide provides an in-depth exploration of the applications of this compound in research, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the surface modification of materials.
Core Applications of this compound
The primary function of this compound in research is as a flexible, hydrophilic linker. The terminal amine group provides a reactive handle for conjugation to various molecules, such as proteins, peptides, drugs, or material surfaces, typically through the formation of stable amide bonds with carboxylic acids. The PEG3 component confers several advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, which is a critical factor for improving bioavailability and formulation of therapeutics.[1]
-
Increased Stability: PEGylation can protect conjugated molecules from enzymatic degradation, enhancing their stability in biological environments.[2]
-
Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of proteins, thereby reducing the likelihood of an immune response.[2][3]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can slow its renal clearance, leading to a longer circulation half-life.[2][3]
-
Flexible Spacer: The PEG chain acts as a flexible spacer, minimizing steric hindrance between conjugated molecules and allowing for optimal interaction with their respective biological targets.
These properties make this compound and its derivatives highly valuable in several cutting-edge areas of research.
This compound in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[4] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical determinant of a PROTAC's efficacy, and PEG-based linkers are widely used.[4][5]
The this compound moiety is a common building block for constructing these linkers. It is often part of a larger, bifunctional linker molecule, for example, this compound-COOH, where the amine can be coupled to one ligand and the carboxylic acid to the other.
PROTAC Mechanism of Action
The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair to achieve maximal degradation efficacy.
| Target Protein | Linker (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 4 | >1000 | <20 | [6] |
| 5 | ~100 | >80 | [6] | |
| 6 | ~250 | ~70 | [6] | |
| 7 | >500 | <50 | [6] | |
| TANK-binding kinase 1 (TBK1) | <4 | No degradation | - | [5] |
| 4-9 | Submicromolar | - | [5] | |
| 7 | 3 | 96 | [5] | |
| 10 | 292 | 76 | [5] |
DC50: half-maximal degradation concentration; Dmax: maximum degradation level. Data is estimated from graphical representations in the cited literature for illustrative purposes.
Experimental Protocol: PROTAC Synthesis via Amide Coupling
This protocol outlines a general strategy for synthesizing a PROTAC using a bifunctional linker like this compound-COOH.
Methodology:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing component (e.g., POI ligand, 1.0 eq) and a coupling agent such as HATU (1.2 eq) in an anhydrous solvent like DMF. Add a non-nucleophilic base, for instance, DIPEA (2.0 eq), and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amide Bond Formation: Add a solution of the amine-containing component (e.g., this compound-COOH, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can be purified by flash column chromatography or preparative HPLC.
-
Second Coupling: Repeat steps 1-4 with the purified intermediate and the second ligand (e.g., E3 ligase ligand).
-
Final Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
This compound in Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that combine a monoclonal antibody with a potent cytotoxic drug via a chemical linker.[] The linker is crucial for the stability and efficacy of the ADC. PEG linkers, including those derived from this compound, are used to improve the physicochemical properties of ADCs.[3][8] They can enhance solubility, which is particularly important for hydrophobic drug payloads, and may allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[3][9]
General Bioconjugation Strategy
The this compound moiety can be incorporated into a heterobifunctional linker to connect an antibody and a drug. For example, an this compound-NHS ester linker can be used where the amine group has been pre-reacted with a drug, and the NHS ester is then used to react with lysine residues on the antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Core Mechanism of NH2-PEG3 Linkers: An In-depth Technical Guide for Drug Development Professionals
December 2025
Executive Summary
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the role of the linker is paramount. It is not merely a spacer but a critical component that dictates the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. Among the diverse array of linkers, the NH2-PEG3 linker, a short, hydrophilic polyethylene glycol (PEG) derivative with a terminal primary amine, has emerged as a versatile and enabling tool.
This technical guide provides a comprehensive exploration of the this compound linker's mechanism of action. It is intended for researchers, scientists, and drug development professionals, offering a deep dive into its conjugation chemistry, the impact of its physicochemical properties on conjugate performance, and its application in pioneering therapeutic modalities. This document includes detailed experimental protocols, quantitative data to inform rational design, and visual diagrams of key pathways and workflows to empower the development of next-generation targeted therapies.
Introduction to the this compound Linker
The this compound linker is a heterobifunctional molecule characterized by a three-unit polyethylene glycol chain terminating in a primary amine (-NH2) group. This structure imparts a unique combination of properties that are highly advantageous in bioconjugation.
-
The Amino Terminus: The primary amine serves as a versatile reactive handle. It readily participates in nucleophilic reactions, most commonly forming stable amide bonds with carboxylic acids. This reaction is the cornerstone of its utility in attaching the linker to proteins, antibodies, or small molecule drugs that possess a carboxyl group.[1]
-
The PEG3 Spacer: The three-unit PEG chain confers several crucial benefits:
-
Hydrophilicity: The PEG component significantly enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drug payloads that are prone to aggregation.[2][3]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield the conjugate from the immune system, potentially reducing immunogenic responses.[4]
-
Defined Length and Flexibility: As a discrete (monodisperse) PEG linker, this compound provides a precise and consistent spacer length, ensuring homogeneity in the final conjugate, a critical factor for manufacturing and regulatory approval.[5] Its flexibility can be crucial for allowing the conjugated molecules to adopt optimal orientations for biological activity.[6]
-
Mechanism of Action: The Chemistry of Conjugation
The primary mechanism of action of the this compound linker lies in its ability to form stable covalent bonds with other molecules. The most prevalent conjugation strategy involves the formation of an amide bond between the linker's terminal amine and a carboxylic acid group on the molecule to be conjugated (e.g., a protein, antibody, or small molecule).
This reaction is typically facilitated by the use of carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Bond Formation: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of the this compound linker to form a stable amide bond, releasing NHS as a byproduct.[7]
Quantitative Data on the Impact of PEG Linkers
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. While the this compound linker provides a short, defined spacer, understanding the trends associated with varying PEG chain lengths is essential for rational drug design.
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
The inclusion of PEG linkers in ADCs can significantly enhance their therapeutic index by improving their physicochemical and pharmacokinetic properties.[8]
| Feature | Short PEG Linker (e.g., PEG2-PEG4) | Intermediate PEG Linker (e.g., PEG8-PEG12) | Long PEG Linker (e.g., PEG24) |
| Systemic Clearance | Faster | Slower | Significantly Slower |
| Plasma Half-Life | Shorter | Longer | Significantly Longer |
| In Vitro Potency (IC50) | May be higher | Moderate | May be lower due to steric hindrance |
| In Vivo Efficacy | Can be limited by rapid clearance | Often significantly improved | Can be the highest, but may be offset by reduced potency |
| Tolerability | May be lower due to higher peak concentrations of free drug | Improved | Generally the highest |
Data compiled from conceptual and experimental findings.[8][9]
Impact of PEG Linker Length on PROTAC Performance
In the context of PROTACs, the linker length is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[10]
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC with PEG2 Linker | 50 | >90 | 1.5 |
| PROTAC with PEG4 Linker | 15 | >95 | 2.5 |
| PROTAC with PEG8 Linker | 80 | ~85 | 4.0 |
Representative data for a series of BRD4-targeting PROTACs. Actual values are highly dependent on the specific target, E3 ligase, and ligands used.[10]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound linkers. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol for Conjugating an this compound-COOH Linker to an Antibody
This protocol describes the conjugation of a carboxyl-terminated this compound linker to the lysine residues of a monoclonal antibody (mAb) using EDC/NHS chemistry.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: Ensure the mAb is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange into the Coupling Buffer.
-
Activation of this compound-COOH:
-
Dissolve this compound-COOH in DMSO to a stock concentration of 100 mM.
-
In a separate tube, dilute the this compound-COOH stock solution in Activation Buffer.
-
Prepare fresh 50 mM stock solutions of EDC and Sulfo-NHS in cold Activation Buffer immediately before use.
-
Add a 5-fold molar excess of EDC and Sulfo-NHS to the this compound-COOH solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated this compound-COOH solution to the antibody solution at a 10- to 20-fold molar excess.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted Sulfo-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Assess the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][8]
-
Analyze the purity and aggregation state by SEC.
-
Protocol for Synthesizing a PROTAC using an this compound Linker
This protocol outlines a general strategy for synthesizing a PROTAC where an this compound linker is used to connect a target protein ligand (warhead) and an E3 ligase ligand. This example assumes the warhead has a carboxylic acid handle and the E3 ligase ligand has a suitable functional group for a subsequent reaction (e.g., an azide for click chemistry).
Materials:
-
Warhead with a carboxylic acid group
-
This compound-Azide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
E3 ligase ligand with a terminal alkyne
-
Copper(II) sulfate
-
Sodium ascorbate
-
Preparative HPLC system for purification
Procedure:
Step 1: Amide Coupling of Warhead to this compound-Azide
-
Under an inert atmosphere (e.g., Argon), dissolve the warhead (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound-Azide (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG3-Azide intermediate.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
-
Dissolve the Warhead-PEG3-Azide intermediate (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.1 equivalents) in a mixture of t-BuOH and water (1:1 v/v).
-
Add an aqueous solution of copper(II) sulfate (0.1 equivalents).
-
Add a fresh aqueous solution of sodium ascorbate (0.5 equivalents) to initiate the reaction.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.[13]
Step 3: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Assess the biological activity by measuring the degradation of the target protein in a relevant cell line, determining the DC50 and Dmax values.[13]
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the this compound linker's mechanism of action.
Conclusion
The this compound linker is a powerful and versatile tool in the arsenal of the modern drug developer. Its well-defined structure, favorable physicochemical properties, and straightforward conjugation chemistry make it an ideal choice for the construction of complex and highly potent therapeutics such as ADCs and PROTACs. The strategic use of this linker allows for the enhancement of drug solubility, stability, and pharmacokinetic profiles, ultimately contributing to a wider therapeutic window. A thorough understanding of its mechanism of action, coupled with the careful optimization of conjugation protocols and linker length, will continue to drive innovation and success in the development of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to NH2-PEG3 Functionality in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the functionality and application of amine-terminated polyethylene glycol (NH2-PEG3) linkers in bioconjugation. We will delve into the core principles of their reactivity, present detailed experimental protocols, and offer quantitative data to inform the design and execution of your bioconjugation strategies. Visual diagrams are provided to illustrate key workflows and biological pathways.
Introduction to this compound Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are integral to modern bioconjugation, serving as flexible, hydrophilic spacers to connect biomolecules with other moieties such as drugs, imaging agents, or other proteins. The incorporation of a PEG chain, a process known as PEGylation, offers several significant advantages that can dramatically improve the therapeutic and diagnostic properties of the resulting conjugate.[1][2]
The this compound linker, specifically, is a short, discrete PEG (dPEG®) molecule containing three ethylene glycol units and a terminal primary amine group (-NH2). This amine group serves as a versatile reactive handle for conjugation to various functional groups on target molecules.[3] The discrete nature of the PEG3 chain ensures a defined length and molecular weight, which is crucial for producing homogeneous bioconjugates with consistent properties.[4]
Key Benefits of Using this compound Linkers:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules, which is particularly beneficial for antibody-drug conjugates (ADCs) with poorly soluble payloads.[5]
-
Enhanced Stability: PEGylation can protect the conjugated biomolecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[6]
-
Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[5]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can slow its renal clearance, leading to a longer circulation half-life in the bloodstream.[5][7]
Core Functionality and Reactivity of the Amine Group
The terminal primary amine of an this compound linker is a nucleophilic group that readily participates in several chemical reactions, enabling the covalent attachment of the linker to a target molecule.[3] The most common conjugation strategies involving the amine group include:
-
Amide Bond Formation: The primary amine reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This is one of the most widely used methods for labeling proteins on their lysine residues or N-terminus.[6][8]
-
Schiff Base Formation and Reductive Amination: The amine group can react with aldehydes or ketones to form a Schiff base, which can then be reduced to a stable secondary amine linkage.
-
Iso(thio)urea Formation: Amines can react with isothiocyanates to form thioureas or with isocyanates to form ureas.
The choice of reaction chemistry depends on the available functional groups on the target molecule and the desired stability of the resulting linkage.
Quantitative Data on this compound Bioconjugation
The efficiency of conjugation and the properties of the resulting bioconjugate are critical parameters in drug development. The following tables summarize representative quantitative data related to bioconjugation using PEG linkers.
Table 1: Representative Conjugation Efficiency and Stability
| Parameter | Value | Conditions/Notes | Reference(s) |
| Conjugation Efficiency (HS-PEG-NH2 to Fab) | >95% | Estimated based on UV peak area in SEC-HPLC. The reaction used a transglutaminase to conjugate the amine group of the PEG linker to a Q-tagged Fab fragment. | [9][10] |
| Purity of PEGylated Antibody | 92 - 95% | Determined by High-Performance Liquid Chromatography (HPLC). | [11] |
| Antibody Recovery after Conjugation | > 85% | Measured by UV-Vis Spectroscopy (A280). | [11] |
| Stability of PEG-Protein Conjugate | 60% residual activity | After 3 hours in 167 mM HCl, compared to the native enzyme which lost all activity after 2 hours. | [6] |
Table 2: Impact of PEGylation on Pharmacokinetics
| Molecule | PEG Linker | Half-Life (t½) | Fold Increase in Half-Life | Reference(s) |
| Affibody-MMAE Conjugate | 4 kDa PEG | 49 minutes | 2.5 | [7][12] |
| Affibody-MMAE Conjugate | 10 kDa PEG | 219.5 minutes | 11.2 | [7][12] |
| Fab Fragment | 8-arm PEG | 10.1 days (NHP vitreous) | - | [13] |
| mIFN-β | PEG | 26.9 hours | - | [2] |
| Fab-PEG | PEG | 10.9 hours (mouse) | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound linkers.
Protocol for Conjugating an this compound-NHS Ester to an Antibody
This protocol describes the conjugation of a pre-activated this compound linker (functionalized as an NHS ester) to the primary amines (lysine residues) of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
PEG-NHS Ester Preparation:
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the 10 mM PEG-NHS ester solution to the antibody solution.[8]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain the integrity of the antibody.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing.[8][14]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted PEG-NHS ester and other small molecules using a desalting column or SEC.[8]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the purified antibody-PEG conjugate.
-
-
Characterization:
Protocol for Purification of a PEGylated Antibody-Drug Conjugate (ADC) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.
Materials:
-
Purified ADC sample
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[16]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[16]
Procedure:
-
Sample Preparation:
-
Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate by adding a stock solution of Mobile Phase A.[16]
-
-
HIC-HPLC Method:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 66.7% A and 33.3% B).[16]
-
Inject the prepared ADC sample.
-
Apply a linear gradient from the initial conditions to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different drug-loaded species.[16]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different peaks in the chromatogram correspond to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
-
Calculate the area of each peak to determine the relative abundance of each DAR species and the average DAR of the ADC.[17]
-
Protocol for Characterization of a PEGylated Antibody by Mass Spectrometry
Mass spectrometry is a crucial tool for confirming the successful conjugation and determining the molecular weight and degree of PEGylation of the bioconjugate.
Materials:
-
Purified PEGylated antibody sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Volatile buffer (e.g., 10 mM ammonium acetate) for buffer exchange
-
Charge stripping agent (e.g., triethylamine, TEA) for post-column addition (optional)
Procedure:
-
Sample Preparation:
-
Desalt the PEGylated antibody sample into a volatile buffer using a desalting column or buffer exchange.[18]
-
-
LC-MS Analysis:
-
Inject the desalted sample onto a reverse-phase HPLC column connected to the mass spectrometer.
-
Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
For complex spectra, consider post-column addition of a charge-stripping agent like TEA to simplify the charge state distribution of the PEGylated protein.[18][19]
-
-
Data Analysis:
-
Acquire the mass spectrum of the intact PEGylated antibody.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
The mass difference between the unmodified antibody and the PEGylated antibody will confirm the covalent attachment of the PEG linker.
-
The distribution of peaks in the deconvoluted spectrum will reveal the different PEGylated species (e.g., mono-, di-, tri-PEGylated), allowing for the determination of the average degree of PEGylation.[20]
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes in bioconjugation.
Caption: A typical experimental workflow for antibody-PEG conjugation.
Caption: Mechanism of action for an MMAE-based antibody-drug conjugate.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. cellmosaic.com [cellmosaic.com]
- 18. enovatia.com [enovatia.com]
- 19. sciex.com [sciex.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NH2-PEG3: Molecular Weight and Spacer Arm Length
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Amino-PEG3 (NH2-PEG3) linkers, specifically their molecular weight and spacer arm length. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and bioconjugation, offering detailed data, experimental methodologies, and visual representations of relevant biological and experimental workflows.
Core Properties of this compound Derivatives
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The this compound linker, characterized by a backbone of three ethylene glycol units and a terminal primary amine, is a versatile tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] The precise molecular weight and spacer arm length of these linkers are critical parameters that influence the biological activity and efficacy of the final conjugate.
Quantitative Data Summary
The molecular weights of various common this compound derivatives are summarized in the table below for easy comparison. These values are crucial for accurate stoichiometric calculations in conjugation reactions and for the characterization of the resulting products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| m-PEG3-amine | C7H17NO3 | 163.2[4] |
| Amino-PEG3-acid | C9H19NO5 | 221.3[5] |
| Amino-PEG3-amine | C8H20N2O3 | 192.26[6] |
| This compound hydrochloride | C6H16ClNO3 | 185.65[3] |
| HS-PEG3-CH2CH2NH2 | C8H19NO3S | 209.31[7] |
| endo-BCN-PEG3-NH2 | C19H32N2O5 | 368.5[8] |
| This compound-C1-Boc | C12H25NO5 | 263.33[9] |
Spacer Arm Length
The spacer arm of a PEG linker provides a flexible extension that can mitigate steric hindrance between the conjugated molecules, thereby preserving their biological function.[10] The approximate length of the this compound spacer arm can be calculated by summing the bond lengths of the atoms in the extended PEG chain.
The basic repeating unit of ethylene glycol is -(CH2-CH2-O)-. A PEG3 linker contains three such units, typically capped with additional atoms to form the complete linker structure. The approximate bond lengths are as follows:
-
C-C bond: ~1.54 Å
-
C-O bond: ~1.43 Å
-
C-N bond: ~1.47 Å
For a simplified linear model of an amino-PEG3-alcohol, the chain would be NH2-(CH2-CH2-O)3-H. The total length can be estimated as:
(1 x C-N) + (3 x (2 x C-C + 1 x C-O)) + (1 x C-O) = (1 x 1.47) + (3 x (2 x 1.54 + 1.43)) + 1.43 = ~16.5 Å
It is important to note that the actual end-to-end distance of the PEG chain in solution will be dynamic due to the free rotation of the C-O bonds, resulting in a range of possible conformations.[9]
Experimental Protocols
Accurate determination of molecular weight and characterization of PEGylated molecules are essential for quality control and regulatory compliance.
Determination of PEG Molecular Weight
Several analytical techniques can be employed to determine the molecular weight of PEGs and their conjugates.
1. Mass Spectrometry (MS):
Mass spectrometry is a powerful technique for the precise determination of the molecular weight of polymers.[11]
-
Method: Reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) with in-source fragmentation can be utilized.[12]
-
Procedure:
-
Prepare the PEG sample in a suitable solvent.
-
Inject the sample into the LC system equipped with a reversed-phase column. The elution order generally correlates with the molecular weight of the PEG species.[12]
-
Employ in-source collision-induced dissociation (CID) to generate characteristic fragment ions of the PEG.
-
Monitor these fragment ions using selected reaction monitoring (SRM) or selected ion monitoring (SIM) to identify and quantify the PEG molecules.[12]
-
-
Advantages: High sensitivity and specificity for PEG, enabling analysis in complex biological matrices.[12]
2. Size-Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic volume and is a common method for analyzing polymers.[13]
-
Method: High-performance liquid chromatography (HPLC) with a size-exclusion column.
-
Procedure:
-
Dissolve the PEGylated protein or PEG linker in the mobile phase.
-
Inject the sample onto an SEC column. Larger molecules will elute earlier than smaller molecules.
-
Use a detector, such as a charged aerosol detector (CAD), which is sensitive to non-volatile analytes like PEG that lack a strong chromophore.[14]
-
-
Advantages: Provides information on the molecular weight distribution and can detect aggregation.[1]
Bioconjugation with Amine-Reactive PEG Linkers
The primary amine group of this compound linkers is nucleophilic and readily reacts with various electrophilic functional groups to form stable covalent bonds.[9]
Protocol: Protein PEGylation using an NHS-Ester-Activated PEG
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a primary amine on a protein.[15]
-
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester-activated PEG linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or dialysis)
-
-
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration in the reaction buffer.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.[15]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring.[15]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[15]
-
Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.[15]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE and mass spectrometry to confirm the degree of PEGylation and purity.[16]
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[17] The linker, often a PEG chain, plays a crucial role in spanning the distance between the two proteins.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Bioconjugation
This workflow outlines the key steps involved in a typical bioconjugation experiment using an amine-reactive PEG linker.
Caption: Experimental workflow for protein bioconjugation.
Synthesis of an Antibody-Drug Conjugate (ADC)
This diagram illustrates a generalized workflow for the synthesis of an ADC, where a PEG linker is used to attach a cytotoxic drug to an antibody.[18]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 5. Amino-PEG3-acid, 784105-33-5 | BroadPharm [broadpharm.com]
- 6. This compound-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. endo-BCN-PEG3-NH2 | C19H32N2O5 | CID 75412390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amino-PEG3-CH2CO2-t-butyl ester PEG Linker [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Navigating the Properties of Amino-PEG3-Amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of NH2-PEG3-amine compounds, with a specific focus on their solubility and stability. Understanding these characteristics is paramount for the successful application of these versatile linkers in drug delivery, bioconjugation, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines qualitative and quantitative solubility, details potential degradation pathways, and provides robust experimental protocols for in-house validation.
Solubility Profile of this compound-Amine
The incorporation of a triethylene glycol (PEG3) spacer imparts a hydrophilic nature to the this compound-amine molecule, significantly influencing its solubility profile. Generally, PEGylated compounds exhibit favorable solubility in aqueous solutions and polar organic solvents, a critical attribute for many biological and pharmaceutical applications.[1][2]
Quantitative and Qualitative Solubility Data
Table 1: Solubility Profile of this compound-Amine and Structurally Similar Compounds
| Solvent | Compound Type | Solubility | Method | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | This compound | 100 mg/mL (670.29 mM) | Not Specified | Not Specified | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[3] |
| Water | Amino-PEG-Acid | Soluble / Very High | Qualitative | Not Specified | The hydrophilic PEG chain confers high aqueous solubility.[1][2] |
| Phosphate-Buffered Saline (PBS) | Amino-PEG-Amine | Very High (Expected) | Predictive | Not Specified | High solubility is expected; amine groups will be protonated at physiological pH.[1] |
| Dimethylformamide (DMF) | Amino-PEG-Amine | High (Expected) | Predictive | Not Specified | A polar aprotic solvent expected to effectively solvate the molecule.[1] |
| Methanol / Ethanol | Amino-PEG-Amine | High (Expected) | Predictive | Not Specified | Polar protic solvents that can hydrogen bond with the PEG chain.[1] |
| Dichloromethane (DCM) | Amino-PEG-Amine | Moderate to High (Expected) | Predictive | Not Specified | The PEG chain should allow for solubility in this moderately polar solvent.[1] |
| Acetonitrile | Amino-PEG-Amine | Moderate (Expected) | Predictive | Not Specified | A polar aprotic solvent, though potentially less effective than DMSO or DMF.[1] |
| Hexane / Toluene | Amino-PEG-Amine | Low / Insoluble (Expected) | Predictive | Not Specified | Non-polar solvents are not expected to effectively solvate the polar PEG and amine groups.[1] |
Stability of this compound-Amine
The stability of this compound-amine is a critical parameter, as degradation can impact the efficacy and safety of the final conjugate. The primary degradation pathways for PEG-containing molecules are hydrolysis and oxidation.
Hydrolytic Stability
The ether linkages within the PEG backbone are generally stable to hydrolysis under neutral and basic conditions but can be susceptible to cleavage under strongly acidic conditions. The terminal amine groups are not directly susceptible to hydrolysis but can influence the local pH environment. For conjugates, the stability of the bonds formed with the amine groups (e.g., amide bonds) will be the primary determinant of hydrolytic stability. Amide bond hydrolysis can be catalyzed by acidic or basic conditions.
Oxidative Stability
Oxidative degradation of the polyethylene glycol chain can occur, particularly in the presence of transition metal ions and oxygen.[4] This process can lead to chain cleavage and the formation of various degradation products, including formaldehyde and formic acid.[4] These reactive impurities are of particular concern for amine-containing compounds, as they can lead to the formation of N-formyl and N-methyl impurities through processes like the Eschweiler-Clarke reaction.[4] This is a critical consideration in formulation development, especially when excipients like iron oxides are present.[4]
Storage Recommendations
For optimal stability, this compound-amine compounds should be stored at low temperatures (typically -20°C to 4°C), protected from light, and kept in a dry environment to minimize degradation.[3][5][6] Stock solutions, especially in hygroscopic solvents like DMSO, should be stored at -80°C for long-term stability and undergo a limited number of freeze-thaw cycles.[3]
Experimental Protocols
To assist researchers in verifying the solubility and stability of this compound-amine for their specific applications, the following detailed experimental protocols are provided.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]
Objective: To determine the saturation solubility of this compound-amine in a specific solvent at a controlled temperature.
Materials:
-
This compound-amine (solid)
-
Solvent of interest (e.g., Water, PBS, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound-amine to a pre-weighed glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of this compound-amine.
-
Calculation: Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound-amine under various stress conditions, such as different pH values and temperatures.
Objective: To determine the degradation of this compound-amine over time under specific stress conditions.
Materials:
-
This compound-amine
-
Buffers of various pH (e.g., pH 4, 7.4, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable detector (e.g., UV, CAD, ELSD, or MS)
-
Appropriate HPLC column (e.g., C18 reversed-phase)[7]
-
Mobile phases (e.g., water and acetonitrile with additives like formic acid or TFA)[7]
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound-amine in the different pH buffers.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each solution by HPLC to determine the initial peak area of the intact this compound-amine. This serves as the baseline.
-
Incubation: Place the vials containing the remaining solutions in incubators set to the desired stress temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from each sample.
-
HPLC Quantification: Analyze each aliquot by HPLC using the same method as the T=0 analysis. Record the peak area of the intact compound and note the appearance of any new peaks, which may correspond to degradation products.
-
Data Analysis: Calculate the percentage of the remaining this compound-amine at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Caption: Workflow for HPLC-Based Stability Assessment.
Factors Influencing Solubility and Stability
A variety of factors can influence the solubility and stability of this compound-amine compounds. A summary of these relationships is depicted below.
Caption: Factors Influencing Solubility and Stability.
By providing this detailed guide, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to effectively utilize this compound-amine linkers in their work, ensuring greater control over their experimental outcomes and the quality of their final products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 6. Amine-PEG3-COOH, 784105-33-5 - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
The Role of the Terminal Amine Group in NH2-PEG3: A Technical Guide for Bioconjugation and Drug Development
Abstract: The NH2-PEG3 linker has emerged as a cornerstone in modern bioconjugation and drug development, prized for its discrete length, hydrophilicity, and versatile reactivity. At the heart of its functionality is the terminal primary amine group (–NH2), a potent nucleophile that serves as a robust handle for covalently modifying proteins, peptides, antibodies, and other molecules of interest. This technical guide provides an in-depth examination of the physicochemical properties and diverse reactivity of the this compound terminal amine. It details common reaction mechanisms, outlines key applications in PEGylation, Antibody-Drug Conjugates (ADCs), and Proteolysis-Targeting Chimeras (PROTACs), and presents standardized experimental protocols and quantitative data to aid researchers in optimizing their conjugation strategies.
Introduction to this compound
The strategic modification of biomolecules is fundamental to enhancing their therapeutic properties. The process of PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—is a widely adopted strategy to improve a molecule's solubility, extend its circulatory half-life, and reduce immunogenicity.[1]
Among the vast toolkit of PEGylation reagents, this compound stands out. It is a heterobifunctional linker composed of a primary amine at one terminus and another functional group (such as a hydroxyl or carboxyl group) at the other, separated by a discrete three-unit PEG spacer.[2] This monodisperse nature is a significant advantage over traditional polydisperse PEGs, ensuring homogeneity in the final bioconjugate, which is critical for consistent manufacturing and regulatory approval.[3] The primary amine group is the key to its utility, providing a reliable and versatile point of attachment.
Core Physicochemical Properties
The this compound Structure
The this compound molecule consists of three key components:
-
Terminal Amine Group (–NH2): The primary reactive site for conjugation.[4]
-
PEG3 Spacer (–(OCH2CH2)3–): A short, flexible chain of three ethylene glycol units that imparts hydrophilicity.[5]
-
Second Terminal Group: Can be a hydroxyl (–OH), carboxylic acid (–COOH), or another amine, defining the linker as heterobifunctional or homobifunctional.
This structure provides a balance of reactivity, solubility, and spatial separation, making it an ideal building block in complex molecular assemblies.
The Terminal Amine Group: A Nucleophilic Hub
The terminal primary amine is a strong nucleophile, meaning it readily donates its lone pair of electrons to form a new covalent bond with an electrophilic center.[4] This inherent reactivity is the basis for its widespread use in bioconjugation. On proteins, the most common targets for amine-reactive chemistry are the ε-amino group of lysine residues and the α-amino group at the N-terminus of polypeptide chains.[1] The pKa of the amine is a critical factor; for a similar PEG diamine in solution, the pKa was found to be 9.7.[6] This indicates that at physiological pH (~7.4), a fraction of the amines will be deprotonated and highly reactive.
The PEG3 Spacer: Enhancing Solubility and Providing Flexibility
The three-unit PEG chain is highly hydrophilic, which helps to improve the aqueous solubility of the linker and any hydrophobic molecules it is attached to, such as small-molecule drugs.[5][7] This property is crucial for preventing aggregation and improving the pharmacokinetic profile of the final conjugate.[7] Furthermore, the PEG chain acts as a flexible spacer, which can minimize steric hindrance and allow the conjugated molecules to maintain their native conformation and biological activity.[4][5]
Reactivity and Reaction Mechanisms of the Terminal Amine
The versatility of the this compound linker stems from the multiple, robust chemistries its terminal amine can participate in.
Amide Bond Formation with Activated Esters
The most common and efficient method for labeling biomolecules with this compound involves its reaction with activated esters, particularly N-hydroxysuccinimide (NHS) esters. The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases NHS as a byproduct.[1][8] This chemistry is highly efficient in a slightly alkaline environment (pH 7.2-9.0), where a greater proportion of primary amines are deprotonated and thus more nucleophilic.[9][10]
Amide Bond Formation with Carboxylic Acids
The terminal amine can also react directly with carboxylic acids (–COOH) to form an amide bond.[4][11] This reaction typically requires the presence of a coupling agent, such as a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with NHS to form a more stable intermediate and improve efficiency.[11][12] This is a foundational technique in peptide synthesis and for conjugating molecules that possess carboxyl groups.
Reductive Amination with Aldehydes and Ketones
This compound can react with aldehydes or ketones to form a Schiff base (an imine), which is a reversible bond.[13][14] This intermediate can then be reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH3), to form a stable secondary amine linkage.[13][15] This chemistry is particularly useful for site-specific N-terminal PEGylation of proteins, as the lower pKa of the N-terminal α-amino group allows the reaction to be performed at a lower pH (around 5-6), where the ε-amino groups of lysine are protonated and less reactive.[15]
Key Applications in Research and Drug Development
The reliable reactivity of the terminal amine makes this compound a critical tool in several advanced applications.
PEGylation of Proteins and Peptides
The primary application is the general PEGylation of therapeutic proteins, peptides, and antibody fragments to improve their pharmacological properties.[4] Benefits include:
-
Increased Hydrodynamic Size: Reduces renal clearance, leading to a longer circulation half-life.[1]
-
Enhanced Solubility: Particularly for hydrophobic molecules.[1]
-
Improved Stability: Protects against proteolytic degradation.[1]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface.[1]
Synthesis of Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific tumor antigen. This compound is often incorporated as part of the linker system.[7][12] The amine group can be used to attach to either the antibody or the payload, while the PEG spacer enhances the ADC's solubility and stability.[7]
Construction of PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[16] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5][16] this compound is frequently used as a versatile linker in PROTAC synthesis, with its terminal amine providing a convenient attachment point for one of the ligands.[2][16][17][18][19][20] The flexibility and hydrophilicity of the PEG chain are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
Surface Modification and Immobilization
The terminal amine of this compound allows for its covalent attachment to surfaces that have been functionalized with reactive groups like NHS esters or carboxylic acids.[4] This process is used to create biocompatible surfaces on biomedical devices, reducing non-specific protein adsorption and cell adhesion.[4][21]
Experimental Protocols and Considerations
General Protocol for Protein Conjugation via NHS Ester Chemistry
This protocol outlines a typical workflow for conjugating an amine-reactive PEG-NHS ester to a protein.
Materials and Reagents:
-
Protein: 1-10 mg/mL in an amine-free buffer.[1]
-
Amine-Reactive PEG: N-Hydroxysuccinimide activated PEG (e.g., mPEG-SPA).[1]
-
Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[1]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[1]
-
Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[1] Perform buffer exchange via dialysis or a desalting column if necessary.
-
Reagent Preparation: Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] Dissolve the reagent in anhydrous DMSO or DMF immediately before use to create a stock solution.
-
Conjugation Reaction: Add the calculated molar excess of the PEG-NHS stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. The excess primary amines in the buffer will consume any unreacted PEG-NHS ester.[1]
-
Purification: Remove unreacted PEG reagent and byproducts. Size-Exclusion Chromatography (SEC) is the most common method as it effectively separates molecules based on size.[1]
-
Characterization: Analyze the final conjugate to confirm purity and the degree of PEGylation using methods like SDS-PAGE, Mass Spectrometry, and HPLC.[1][12]
Critical Parameters: pH, Molar Ratio, and Buffer Selection
-
pH: The reaction between an NHS ester and a primary amine is pH-dependent. While the reaction rate increases with pH, so does the rate of hydrolysis of the NHS ester.[1] A pH range of 7.2-8.5 is generally optimal.[1]
-
Molar Ratio: The molar excess of the PEG reagent over the protein is a critical parameter that determines the degree of labeling.[10] Higher protein concentrations require a lower molar excess.[10]
-
Buffer Selection: The use of amine-free buffers such as PBS, HEPES, or bicarbonate buffers is mandatory to prevent competition with the target molecule.[10][22]
Quantitative Data and Performance Metrics
Quantitative data is essential for reproducible and optimized bioconjugation protocols.
Table 1: Physicochemical Properties of a Representative this compound Linker (Amino-PEG3-Amine)
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | 1,11-Diamino-3,6,9-trioxaundecane | [14] |
| CAS Number | 929-75-9 | [14] |
| Molecular Formula | C₈H₂₀N₂O₃ | [14] |
| Molecular Weight | 192.26 g/mol | [14] |
| Solubility | Soluble in water, DMSO, DMF, CH₂Cl₂ |[23] |
Table 2: Common Amine-Reactive Chemistries and Conditions
| Reaction Chemistry | Electrophilic Target | Bond Formed | Optimal pH | Reference(s) |
|---|---|---|---|---|
| Acylation | NHS Ester | Stable Amide | 7.2 - 9.0 | [1][8] |
| Acylation | Carboxylic Acid (+ EDC) | Stable Amide | 4.5 - 6.0 (activation), 7.2 - 8.5 (conjugation) | [22] |
| Reductive Amination | Aldehyde / Ketone | Stable Secondary Amine | ~5.0 - 7.0 |[13][15] |
Table 3: Recommended Molar Excess for NHS Ester Conjugation
| Protein Concentration | Recommended Molar Excess (Reagent:Protein) | Rationale | Reference(s) |
|---|---|---|---|
| > 5 mg/mL | 10:1 to 20:1 | Favorable reaction kinetics at high concentration. | [10] |
| 1 - 5 mg/mL | 20:1 to 50:1 | Common range for antibody labeling. | [10] |
| < 1 mg/mL | 50:1 to 100:1 | Higher excess needed to compensate for slower kinetics and outcompete hydrolysis. |[10] |
Table 4: Comparison of Analytical Techniques for Characterization of Conjugates
| Technique | Information Provided | Advantages | Limitations | Reference(s) |
|---|---|---|---|---|
| SDS-PAGE | Purity, apparent molecular weight shift. | Simple, visual confirmation of conjugation. | Low resolution, not quantitative. | [12] |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Exact molecular weight, degree of PEGylation. | High accuracy, definitive identification. | Can be complex for heterogeneous mixtures. | [24][25] |
| Size-Exclusion HPLC (SEC-HPLC) | Purity, presence of aggregates, separation of species. | Excellent for purification and assessing hydrodynamic radius. | Resolution depends on size difference between species. | [1][26][27] |
| Reversed-Phase HPLC (RP-HPLC) | Purity, quantification of components. | High resolution for separating species based on hydrophobicity. | May require optimization to prevent protein denaturation. |[25][26][28] |
Conclusion
The terminal amine group is the linchpin of this compound's functionality, offering a versatile and reliable chemical handle for the covalent modification of biomolecules. Its robust and well-characterized reactivity, particularly towards activated esters, allows for efficient conjugation under biocompatible conditions. When combined with the beneficial physicochemical properties of the discrete PEG3 spacer, the terminal amine enables the precise construction of advanced therapeutics like ADCs and PROTACs, as well as the development of functionalized biomaterials. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to harness the full potential of this powerful bioconjugation reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-OH, 6338-55-2, GMP Standard PEG Linker- Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino-PEG3-CH2CO2-t-butyl ester PEG Linker [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine PEG3 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino-PEG3-acid, 784105-33-5 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. This compound-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 15. interchim.fr [interchim.fr]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. xcessbio.com [xcessbio.com]
- 20. amsbio.com [amsbio.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. creativepegworks.com [creativepegworks.com]
- 24. creativepegworks.com [creativepegworks.com]
- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lcms.cz [lcms.cz]
- 27. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]
- 28. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Safety and Handling of NH2-PEG3-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling information, and relevant experimental protocols for NH2-PEG3-amine (CAS: 929-75-9; also known as 1,11-diamino-3,6,9-trioxaundecane). This bifunctional, hydrophilic linker is increasingly utilized in bioconjugation, drug delivery systems, and notably as a component in Proteolysis-Targeting Chimeras (PROTACs). Given its application in therapeutic development, a thorough understanding of its safety profile is paramount.
Physicochemical and Safety Data
Table 1: Physicochemical Properties of this compound-Amine
| Property | Value |
| Chemical Name | 1,11-diamino-3,6,9-trioxaundecane |
| Synonyms | Amino-PEG3-amine, 3,6,9-Trioxaundecamethylenediamine |
| CAS Number | 929-75-9 |
| Molecular Formula | C₈H₂₀N₂O₃ |
| Molecular Weight | 192.26 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage | Store at -20°C for long-term storage, protected from light and moisture.[1][2] |
Table 2: Hazard Identification for this compound-Amine (CAS: 929-75-9)
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Safety Data Sheet for Amino-PEG3-C2-Amine (CAS 929-75-9).
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound-amine, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
All handling of this compound-amine, especially when transferring or preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[3][4] Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound-amine:
-
Eye and Face Protection: Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended. It is crucial to inspect gloves for any signs of degradation before use.[4][7]
-
Body Protection: A long-sleeved laboratory coat, fully buttoned, is required. For larger quantities or tasks with a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.[4]
-
Respiratory Protection: All handling should be performed in a chemical fume hood to avoid the need for respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
First Aid and Emergency Procedures
In the event of exposure to this compound-amine, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Promptly wash the contaminated skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[8][9]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material such as vermiculite or sand and collect it into a designated, sealed hazardous waste container for disposal.[9][10]
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
To evaluate the potential cytotoxicity of this compound-amine, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]
Materials:
-
This compound-amine
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound-amine in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Role in PROTACs and Potential for Off-Target Effects
This compound-amine is frequently used as a linker in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). The PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[16] The linker's length, flexibility, and chemical composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which is necessary for ubiquitination and subsequent proteasomal degradation of the POI.[17][18]
While the primary role of the this compound-amine linker is to bridge the two ligands, it is important to consider its potential to contribute to off-target effects. Off-target effects of PROTACs can arise from the non-specific binding of either the POI ligand or the E3 ligase ligand to other proteins.[19] The linker itself, although generally considered biologically inert, could influence the overall conformation and physicochemical properties of the PROTAC, potentially leading to unintended interactions.[17] For instance, nearly all profiled PROTACs with different linker chemistries have exhibited some level of off-target degradation of zinc-finger proteins.[20]
Disposal
All waste materials contaminated with this compound-amine, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.[3][21] Disposal must be carried out in accordance with all local, regional, national, and international regulations.[21] Do not dispose of this chemical into the sanitary sewer system.[22]
This guide is intended to provide comprehensive safety and handling information for this compound-amine. It is essential for all personnel to be thoroughly trained on these procedures before working with this compound. Always refer to the specific Safety Data Sheet provided by the manufacturer and your institution's safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. velsafe.com [velsafe.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. biochempeg.com [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ehs.oregonstate.edu [ehs.oregonstate.edu]
Methodological & Application
Application Notes and Protocols for NH2-PEG3 Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins.[1] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can lead to a longer plasma half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2] This document provides a detailed protocol for the bioconjugation of proteins using amine-reactive NH2-PEG3 linkers, specifically focusing on N-hydroxysuccinimide (NHS) ester-activated PEGs, which are one of the most common reagents for this purpose.[2]
The primary targets for this conjugation method are the primary amines found on the N-terminus of the polypeptide chain and the side chains of lysine residues.[3][4] The reaction involves the nucleophilic attack of a deprotonated primary amine on the electrophilic NHS ester of the PEG linker, resulting in a stable amide bond.[2][5] The efficiency of this reaction is pH-dependent, with optimal ranges typically between 7.2 and 9.0.[2][6]
Core Principles of Amine-Reactive PEGylation
Successful protein PEGylation requires careful consideration of several factors to achieve the desired degree of conjugation while preserving the protein's biological activity. Key parameters include the molar ratio of the PEG reagent to the protein, the protein concentration, and the reaction buffer's pH, temperature, and composition.[3][4][5] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), to prevent competition with the target protein.[3][7]
Following the conjugation reaction, a purification step is essential to remove unreacted PEG, protein, and byproducts.[2] Common purification techniques include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and reverse-phase chromatography (RPC).[8][] Characterization of the final PEGylated protein is then performed to confirm the extent of PEGylation and the purity of the conjugate, often using methods like SDS-PAGE, HPLC, and mass spectrometry (MS).[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound protein bioconjugation, compiled from various protocols. These values should be considered as a starting point, and optimization for each specific protein is recommended.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics, potentially requiring a lower molar excess of PEG.[4][10] |
| Molar Excess of PEG-NHS Ester | 5- to 100-fold | This is highly dependent on the protein concentration and the desired degree of PEGylation. A 20-fold molar excess is a common starting point for a protein concentration of 1-10 mg/mL.[4][5][11] |
| Reaction Buffer pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often recommended to balance amine reactivity and NHS ester hydrolysis.[2][6] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature reactions are typically faster (30-60 minutes), while reactions at 4°C are slower (2-4 hours or overnight) and may be preferable for sensitive proteins.[3][6][10] |
| Reaction Time | 30 minutes - 4 hours | The optimal time depends on the reaction temperature and the specific protein.[3][6][10] |
| Quenching Agent Concentration | 20 - 50 mM | A primary amine-containing buffer (e.g., Tris or glycine) is used to stop the reaction.[2][6] |
| Organic Solvent Concentration | < 10% (v/v) | The PEG-NHS ester is typically dissolved in a water-miscible organic solvent like DMSO or DMF. Keeping the final concentration low prevents protein precipitation.[6][7] |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Amine-reactive PEG (e.g., mPEG-NHS, Y-shaped PEG-NHS)[5]
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.[2][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[6]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]
-
Purification columns (e.g., SEC, IEX)[8]
-
Dialysis or desalting columns[3]
Protocol for Protein PEGylation
-
Protein Preparation:
-
PEG-NHS Ester Solution Preparation:
-
Allow the PEG-NHS ester reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[3][5]
-
Immediately before use, dissolve the calculated amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM or 100 mg/mL).[2][3] Do not store the reconstituted reagent as the NHS ester moiety is susceptible to hydrolysis.[3]
-
-
PEGylation Reaction:
-
Slowly add the calculated volume of the PEG-NHS ester stock solution to the stirring protein solution.[2] A common starting point is a 20-fold molar excess of the PEG reagent.[11]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice/at 4°C for 2-4 hours.[3][6] The optimal conditions should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts, and separate different PEGylated species from the unmodified protein using a suitable chromatography method.[2][12]
-
Size-Exclusion Chromatography (SEC): Effective for separating PEGylated proteins from the unreacted protein and smaller molecules based on size.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield the protein's surface charges, altering its elution profile and allowing for the separation of species with different degrees of PEGylation.[8][]
-
Dialysis or the use of desalting columns can also be employed to remove excess, low-molecular-weight reagents.[3]
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
HPLC (SEC, IEX, RP-HPLC): To assess the purity and heterogeneity of the PEGylated product.[1]
-
Mass Spectrometry (MS): To determine the precise molecular weight and confirm the degree of PEGylation.[1]
-
Visualizations
Caption: Experimental workflow for this compound protein bioconjugation.
Caption: Reaction of a PEG-NHS ester with a protein's primary amine.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Protein PEGylation [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for NH2-PEG3 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A typical PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various types of linkers, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties.[5][6][] PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility: The inherent hydrophilicity of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for improving bioavailability.[3][5][6]
-
Flexibility and Conformational Tuning: The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.[5][6]
-
Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the POI and the E3 ligase, a critical determinant of ternary complex stability and degradation efficacy.[3][6]
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help minimize non-specific hydrophobic interactions, potentially reducing off-target effects.[6]
This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC using an NH2-PEG3-COOH linker as a representative example of an amine-functionalized PEG linker.
PROTAC-Mediated Protein Degradation Pathway
The diagram below illustrates the general mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for PROTAC Synthesis using an this compound-COOH Linker
The synthesis of a PROTAC using a heterobifunctional linker like this compound-COOH is a modular process that typically involves two sequential amide coupling reactions. This protocol describes a general method for synthesizing a PROTAC by first coupling the linker to an amine-functionalized E3 ligase ligand, followed by coupling to a carboxylic acid-functionalized POI ligand.
Overall Synthesis Workflow
Caption: A typical experimental workflow for PROTAC development.
Step 1: Amide Coupling of E3 Ligase Ligand with Boc-NH-PEG3-COOH
This step involves the formation of an amide bond between the amine group of the E3 ligase ligand and the carboxylic acid of a Boc-protected this compound-COOH linker.
Materials:
-
E3 Ligase Ligand with a free amine (e.g., pomalidomide-NH2)
-
Boc-NH-PEG3-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Protocol:
-
Dissolve the E3 ligase ligand (1.0 eq) and Boc-NH-PEG3-COOH (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3-Linker-NH-Boc intermediate.
Step 2: Boc Deprotection of the E3-Linker Intermediate
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine of the PEG linker.
Materials:
-
E3-Linker-NH-Boc intermediate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Dissolve the E3-Linker-NH-Boc intermediate in anhydrous DCM.
-
Add TFA (20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting deprotected E3-Linker-NH2 (as a TFA salt) can be used directly in the next step or after neutralization.
Step 3: Amide Coupling of E3-Linker-NH2 with POI Ligand
This final step involves the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid-functionalized POI ligand.
Materials:
-
E3-Linker-NH2 intermediate
-
POI Ligand with a free carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
Protocol:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0-5.0 eq, to neutralize the TFA salt and act as a base) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the E3-Linker-NH2 intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1 (quenching, extraction, and washing).
-
Purify the final PROTAC product by preparative reverse-phase HPLC (RP-HPLC).
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Data Presentation: Reagents for PROTAC Synthesis
The following table summarizes the key reagents used in the amide coupling steps of PROTAC synthesis.
| Reagent | Purpose | Typical Molar Excess (eq) |
| Amine-containing component | One of the two molecules to be coupled | 1.1 - 1.5 |
| Carboxylic acid-containing component | The other molecule to be coupled | 1.0 |
| HATU | Amide coupling reagent (activates carboxylic acid) | 1.2 - 1.5 |
| DIPEA | Non-nucleophilic base to activate HATU and neutralize acidic byproducts | 2.0 - 5.0 |
| DMF | Anhydrous polar aprotic solvent to dissolve reactants | - |
| DCM | Solvent for Boc deprotection | - |
| TFA | Strong acid for Boc deprotection | 20-50% (v/v) |
Conclusion
PEG linkers, and specifically amine-functionalized variants like this compound, are invaluable tools in the design and synthesis of PROTACs.[5][] They offer a versatile means to modulate the physicochemical and pharmacological properties of these innovative therapeutics.[5] By carefully selecting the linker length and composition, researchers can optimize solubility, cell permeability, and the geometry of the ternary complex to achieve potent and selective protein degradation.[5][6] The provided protocols offer a general framework for the synthesis of PROTACs using this compound linkers, which can be adapted and optimized for specific target proteins and E3 ligases.
References
Application Notes and Protocols for Nanoparticle Surface Functionalization Using NH2-PEG3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles. The addition of PEG chains, such as Amino-PEG3-Amine (NH2-PEG3-NH2), enhances stability, biocompatibility, and circulation time by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2] This this compound linker is a heterobifunctional or homobifunctional molecule that provides a versatile platform for nanoparticle surface modification.[3][4] The terminal amine groups (-NH2) can react with various functional groups, such as carboxylic acids, to form stable amide bonds, allowing for the covalent attachment of a wide range of molecules, including targeting ligands and therapeutic agents.[3][5]
These application notes provide detailed protocols for the surface functionalization of nanoparticles with this compound, characterization of the resulting conjugates, and a discussion of their applications.
Key Applications
-
Targeted Drug Delivery: The terminal amine groups of the PEG linker serve as a handle for the attachment of targeting moieties (e.g., antibodies, peptides, aptamers) to direct nanoparticles to specific cells or tissues.[2]
-
Enhanced Biocompatibility: The hydrophilic PEG chains form a protective layer around the nanoparticle, reducing nonspecific protein adsorption and improving biocompatibility.[1][6]
-
Prolonged Circulation Time: PEGylation shields nanoparticles from the reticuloendothelial system (RES), leading to a longer circulation half-life in vivo.[1][7]
-
Bioimaging: Fluorophores or contrast agents can be conjugated to the PEGylated nanoparticle surface for in vitro and in vivo imaging applications.[2]
-
Multi-functional Nanoplatforms: The versatile chemistry of the amine group allows for the creation of nanoparticles with multiple functionalities for simultaneous diagnosis and therapy (theranostics).[2]
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound-NH2 using EDC/NHS Chemistry
This protocol describes the covalent conjugation of a diamino-PEG linker to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated Nanoparticles (e.g., iron oxide, silica, or polymer-based)
-
This compound-NH2 (Amino-PEG3-Amine)[3]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[8]
-
Activation Buffer: 50 mM MES buffer, pH 6.0[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4[8]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine[5]
-
Washing Buffer: PBS with 0.05% Tween-20[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh 10 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.[5]
-
Add a 10- to 50-fold molar excess of the EDC and NHS stock solutions to the nanoparticle suspension.[5]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups to form a more stable NHS-ester intermediate.[8]
-
-
Washing:
-
Centrifuge the activated nanoparticles to form a pellet. For magnetic nanoparticles, a magnetic separator can be used.
-
Remove the supernatant and resuspend the nanoparticles in Coupling Buffer.
-
Repeat the washing step twice to remove excess EDC and NHS.
-
-
Conjugation with this compound-NH2:
-
Prepare a 1-10 mg/mL solution of this compound-NH2 in Coupling Buffer.
-
Add the this compound-NH2 solution to the washed, activated nanoparticle suspension. A 10- to 50-fold molar excess of the PEG linker over the available carboxyl groups is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[8]
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM and incubate for 15-30 minutes to deactivate any unreacted NHS-esters.[5]
-
Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) to remove excess reagents.[9] For magnetic nanoparticles, a magnetic separator can be used.
-
Protocol 2: Characterization of this compound Functionalized Nanoparticles
1. Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization.[1]
-
Procedure:
-
Resuspend a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer.
-
Measure the particle size and zeta potential using a DLS instrument.
-
-
Expected Outcome: An increase in hydrodynamic diameter is expected after PEGylation. The zeta potential will shift towards a more neutral value, indicating successful surface coating.[6]
2. Morphological Characterization:
-
Method: Transmission Electron Microscopy (TEM) is used to visualize the size, shape, and dispersity of the nanoparticles.[7]
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry.
-
Image the nanoparticles using a transmission electron microscope.
-
-
Expected Outcome: TEM images should confirm the size and morphology of the nanoparticles and show good dispersion after PEGylation.
3. Quantification of Surface Amine Groups:
-
Method: A ninhydrin-based assay can be used to quantify the number of primary amine groups on the nanoparticle surface.[10][11]
-
Procedure:
-
A calibration curve is first generated using a known concentration of a primary amine standard.
-
The this compound functionalized nanoparticles are then reacted with the ninhydrin solution, and the absorbance is measured.
-
The number of amine groups is calculated based on the calibration curve.
-
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Functionalization
| Parameter | Bare Nanoparticles | This compound Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | Varies by core material | Expected increase of 5-20 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | Varies (e.g., negative for carboxylated) | Shift towards neutral |
| Surface Amine Density (amines/nm²) | 0 | Varies based on reaction efficiency |
Table 2: Example of DLS and Zeta Potential Data for Functionalized Mesoporous Silica Nanoparticles [7]
| Sample | Average Size (nm) by DLS | Zeta Potential (mV) |
| CMS-COOH | 120 | -25 |
| CMS-PEG-NH2 | 150 | -5 |
CMS-COOH: Carboxy-modified silica nanoparticles, CMS-PEG-NH2: Amino-terminated polyethylene glycol functionalized silica nanoparticles.
Visualizations
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for NH2-PEG3 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs.[1]
This document provides detailed application notes and protocols for the use of NH2-PEG3, a short-chain amino-PEG linker, in the development of ADCs. The incorporation of a discrete three-unit PEG chain offers a balance between increased hydrophilicity and minimal steric hindrance, making it an attractive option for a variety of antibody and payload combinations.[2]
Advantages of this compound Linkers in ADCs
The use of a short, hydrophilic PEG linker like this compound can offer several key advantages in ADC design:
-
Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG3 linker can mitigate this, improving the solubility and stability of the final conjugate.[2]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which may reduce renal clearance and extend its plasma half-life.[2] This prolonged circulation can lead to greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: The PEG chain can act as a shield, potentially masking the payload and immunogenic epitopes on the antibody from the immune system.[2]
-
Controlled Spacer Length: As a discrete and monodisperse linker, this compound provides a defined and consistent spacing between the antibody and the payload, leading to more homogeneous ADC preparations.[3]
Quantitative Data Summary
The selection of an optimal PEG linker length is a crucial aspect of ADC design, often requiring a balance between competing properties. Shorter PEG linkers, such as PEG3, generally offer a moderate improvement in hydrophilicity and pharmacokinetics while aiming to preserve the high in vitro potency of the payload. The following tables summarize representative quantitative data from studies comparing ADCs with short PEG linkers to those with longer PEG chains or no PEG linker.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs
| Linker Length | ADC Example | Cell Line (Target) | Typical IC50 Range (ng/mL) | General Trend |
| No PEG | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~15-30 | High potency, but potential for aggregation. |
| PEG3 (Short) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~25-50 | Slight decrease in potency compared to no PEG linker. [1] |
| PEG12 (Long) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~50-100 | Further decrease in potency, potentially due to steric hindrance.[1] |
Note: Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.[1]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Clearance)
| Linker Length | ADC Example | In Vivo Model | Clearance Rate (mL/hr/kg) | General Trend |
| No PEG | Non-binding IgG-MMAE (DAR8) | Rat | ~8.5 | Rapid clearance due to hydrophobicity.[1] |
| PEG3 (Short) | Non-binding IgG-MMAE (DAR8) | Rat | ~4.8 | Modest improvement in clearance. [1] |
| PEG8 (Medium) | Non-binding IgG-MMAE (DAR8) | Rat | ~2.9 | Significant reduction in clearance.[4] |
| PEG12 (Long) | Non-binding IgG-MMAE (DAR8) | Rat | ~2.5 | Substantial improvement, leading to longer circulation.[1] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy of ADCs
| Linker Length | ADC Example | In Vivo Model | Tumor Growth Inhibition | General Trend |
| No PEG | Anti-FRα ADC | Murine FRα Model | ~11% | Limited efficacy, likely due to poor pharmacokinetics.[1] |
| PEG2/PEG4 (Short) | Anti-FRα ADC | Murine FRα Model | ~35-45% | Improved efficacy with short PEG chains. [1] |
| PEG8/PEG12 (Long) | Anti-FRα ADC | Murine FRα Model | ~75-85% | Significantly enhanced efficacy with longer PEG chains.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the development and characterization of ADCs utilizing an this compound linker.
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid group to the this compound linker.
Materials:
-
Cytotoxic drug with a carboxylic acid moiety
-
This compound-X (where X is a reactive group for antibody conjugation, e.g., Maleimide, NHS ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for EDC chemistry)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel, magnetic stirrer, and nitrogen or argon atmosphere
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Activation of the Cytotoxic Drug: a. Dissolve the carboxyl-containing drug (1 equivalent) in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the drug.
-
Conjugation to this compound-X: a. In a separate flask, dissolve this compound-X (1.2 equivalents) in anhydrous DMF. b. Add the activated drug solution to the this compound-X solution. c. Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitoring and Purification: a. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Upon completion, purify the drug-linker construct by RP-HPLC. c. Characterize the purified product by MS to confirm the correct molecular weight.
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol outlines a typical procedure for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG3-Drug construct
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system for purification
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS. b. Add a 2-5 molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Conjugation Reaction: a. Dissolve the Maleimide-PEG3-Drug construct in a co-solvent like DMSO. b. Slowly add the drug-linker solution to the reduced antibody solution with gentle mixing. A molar ratio of 5:1 to 20:1 (linker-drug to antibody) is a common starting point to achieve the desired DAR.[5] c. Incubate the reaction at room temperature for 1-2 hours.
-
Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups. b. Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and other small molecules. c. The purified ADC can be buffer-exchanged into a suitable formulation buffer.
Protocol 3: Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs, providing information on the DAR distribution (e.g., DAR0, DAR2, DAR4, etc.).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC, RP-HPLC can be used to separate the light and heavy chains, allowing for the determination of drug load on each chain.
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug, the average DAR can be estimated using the Beer-Lambert law.[5]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to confirm the DAR and identify different drug-loaded species.[6]
2. Stability and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to monitor the formation of aggregates over time under various stress conditions (e.g., elevated temperature).
-
Plasma Stability Assay: The ADC is incubated in human or mouse plasma at 37°C for various time points. The amount of released payload or the change in DAR is measured over time by LC-MS to assess the stability of the linker.[7]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing target cancer cells.[2]
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
Control cell line (low target expression)
-
96-well cell culture plates
-
Complete cell culture medium
-
ADC, naked antibody, and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the target and control cells in 96-well plates at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Remove the medium, add the solubilization solution to dissolve the formazan crystals, and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts in ADC development with this compound linkers.
Caption: General structure of an Antibody-Drug Conjugate with a PEG3 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Modification and Labeling with NH2-PEG3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. The covalent attachment of PEG chains can improve solubility, increase in vivo half-life by reducing renal clearance, and decrease immunogenicity.[1] NH2-PEG3 is a short, hydrophilic linker with terminal amine groups that provides a versatile platform for peptide modification and labeling. Its defined length and chemical properties allow for the precise engineering of peptide conjugates with improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for the use of this compound in peptide modification and labeling.
Principle of this compound in Peptide Modification
This compound linkers are bifunctional molecules that can be used to connect peptides to other molecules of interest, such as small molecule drugs, imaging agents, or other peptides. The terminal amine groups of this compound can react with various functional groups on a peptide, most commonly carboxylic acid groups (e.g., the C-terminus or the side chains of aspartic and glutamic acid residues) through the formation of a stable amide bond. This reaction is typically facilitated by activating the carboxylic acid with carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1][2]
Alternatively, one of the amine groups on this compound can be modified to introduce other reactive functionalities, such as a maleimide for reaction with cysteine residues or an alkyne/azide for click chemistry applications. The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugate.[3][4]
Applications of this compound in Peptide Modification
The use of short PEG linkers like this compound is crucial in various areas of drug development and research:
-
Improving Pharmacokinetics: PEGylation with short PEG chains can increase the hydrodynamic radius of a peptide, leading to reduced renal clearance and a longer circulation half-life in the body.[5]
-
Enhancing Solubility: The hydrophilic nature of the PEG linker significantly improves the aqueous solubility of hydrophobic peptides, facilitating their formulation and administration.
-
Proteolysis-Targeting Chimeras (PROTACs): this compound is a commonly used linker in the synthesis of PROTACs.[6][7][8][9][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7][11] The PEG linker connects the target protein ligand to the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.[11]
-
Peptide-Drug Conjugates (PDCs): Similar to antibody-drug conjugates (ADCs), PDCs utilize a linker to attach a cytotoxic drug to a targeting peptide. This compound can serve as this linker, and its hydrophilicity can help to overcome the aggregation issues often seen with hydrophobic drugs and linkers.[3][]
Data Presentation
The following tables summarize the general impact of short PEG linkers, such as this compound, on the properties of peptide conjugates. The exact values will vary depending on the specific peptide and conjugation conditions.
Table 1: Physicochemical Properties of Short PEG Linkers
| Property | PEG2 | PEG3 | PEG4 |
| Molecular Weight (Da) | 88.11 | 132.16 | 176.21 |
| Linker Length (Å) | ~7.5 | ~11.0 | ~14.5 |
| Calculated LogP | -1.2 | -1.5 | -1.8 |
| Note: Calculated LogP values are estimates and indicate high hydrophilicity.[5] |
Table 2: Impact of Short PEG Linker Length on Conjugate Properties
| Property | Short PEG Linker (e.g., PEG3) | Longer PEG Linker (e.g., PEG24) |
| Solubility | Good | Excellent |
| In Vitro Potency | Often Higher | May Decrease |
| In Vivo Half-Life | Increased | Significantly Increased |
| Immunogenicity | Reduced | Significantly Reduced |
| Potential for Aggregation | Low | Very Low |
Experimental Protocols
Protocol 1: Peptide Labeling via Carboxylic Acid Groups using this compound-NH2 and EDC/NHS Chemistry
This protocol describes the conjugation of a peptide's C-terminus or acidic amino acid side chains with one of the amine groups of a di-amino this compound linker, leaving the other amine available for further modification.
Materials:
-
Peptide with accessible carboxylic acid groups
-
This compound-NH2 (in large molar excess to favor mono-substitution)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or RP-HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acids:
-
Conjugation with this compound-NH2:
-
Dissolve this compound-NH2 (50 to 100-fold molar excess) in the Coupling Buffer.
-
Add the this compound-NH2 solution to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Purification:
-
Purify the PEGylated peptide from excess reagents and unreacted peptide using a desalting column, dialysis, or reverse-phase HPLC (RP-HPLC).[2]
-
-
Analysis:
-
Characterize the final product by mass spectrometry (MALDI-TOF or LC-MS) to confirm the mass of the PEGylated peptide.
-
Assess the purity of the conjugate using analytical RP-HPLC.
-
Protocol 2: Peptide Labeling via Cysteine Residues using this compound-Maleimide
This protocol is for labeling a peptide containing a cysteine residue with a pre-functionalized this compound-Maleimide linker.
Materials:
-
Peptide with a free cysteine residue
-
This compound-Maleimide
-
Conjugation Buffer: PBS, pH 6.5-7.5, degassed
-
Reducing agent (e.g., TCEP) if the peptide has disulfide bonds
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or RP-HPLC for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in degassed Conjugation Buffer to a concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve this compound-Maleimide in the Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of the this compound-Maleimide solution to the peptide solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the PEGylated peptide using a desalting column or RP-HPLC.
-
-
Analysis:
-
Confirm the successful conjugation and purity of the product using mass spectrometry and analytical RP-HPLC.
-
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Peptide PEGylation
Caption: General experimental workflow for peptide PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. adooq.com [adooq.com]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for NH2-PEG3 Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the covalent conjugation of amine-terminated polyethylene glycol (NH2-PEG3) with N-Hydroxysuccinimide (NHS) esters to form stable amide bonds. This bioconjugation technique is fundamental in drug development, diagnostics, and life sciences research for applications such as the creation of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides to improve pharmacokinetic properties, and functionalization of surfaces.[1][2] These notes detail the reaction principles, key quantitative parameters, detailed experimental protocols, and troubleshooting, enabling researchers to optimize their conjugation strategies for high efficiency and reproducibility.
Principle of the Reaction
The conjugation of this compound with an NHS ester is a cornerstone of bioconjugation chemistry, prized for its efficiency and selectivity under mild, aqueous conditions.[1][] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary aliphatic amine (-NH2) of the this compound molecule, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to create a highly stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][4]
A significant competing reaction is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid and reduces the overall conjugation efficiency.[1][5] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction pH.[1][6]
Caption: NHS ester-amine coupling reaction mechanism.
Key Reaction Parameters and Optimization
The success of the conjugation is contingent on the careful control of several parameters to maximize the rate of aminolysis while minimizing hydrolysis. The following table summarizes key quantitative data for optimizing these reactions.
| Parameter | Recommended Range | Rationale & Key Considerations | Citations |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances the deprotonation of the primary amine (making it nucleophilic) with the rate of NHS ester hydrolysis, which increases at higher pH. At pH below 7, the amine is protonated (-NH₃⁺) and unreactive. | [1][7][8][9] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) reduce the rate of hydrolysis but may require longer reaction times. Room temperature reactions are faster but have a higher risk of hydrolysis. | [1][7] |
| Reaction Time | 30 min - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature, pH, and reactant concentrations. The reaction progress should be monitored empirically. | [1][7][8] |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Crucially, buffers must be free of primary amines (e.g., Tris, Glycine) as they will compete with the this compound for reaction with the NHS ester. | [1][7][8] |
| NHS Ester Molar Excess | 5 to 20-fold | This value is empirical and requires optimization based on the concentration of the amine-containing molecule. Higher concentrations of the target molecule generally require a lower molar excess. | [1][10] |
| Reactant Concentration | 1 - 10 mg/mL (for proteins) | Higher concentrations favor the desired bimolecular conjugation reaction over the competing unimolecular hydrolysis of the NHS ester. | [1][9] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are often poorly soluble in aqueous buffers and are susceptible to hydrolysis. A stock solution should be prepared in a dry, water-miscible organic solvent immediately before addition to the reaction mixture. The final concentration of the organic solvent in the reaction should typically be kept below 10%. | [1][8][9] |
Experimental Protocols
This section provides a general, step-by-step protocol for conjugating an NHS-ester functionalized molecule to this compound. It is essential to perform small-scale trial reactions to determine the optimal conditions for your specific application.
Materials and Reagents
-
This compound-X: (Where X is the other terminal functional group or molecule of interest)
-
NHS Ester-functionalized molecule: (e.g., a fluorescent dye, biotin, or a linker for attachment to a protein)
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0, or 0.1 M Sodium Bicarbonate, pH 8.3.[10]
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[8][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification System: Desalting column, dialysis cassettes, or HPLC system appropriate for the size of the final conjugate.[8][9]
General Conjugation Protocol
Caption: General experimental workflow for bioconjugation.
Step 1: Buffer Preparation Prepare the chosen amine-free reaction buffer and adjust the pH to the optimal range (typically 7.2-8.5). Degas the buffer if working with oxygen-sensitive molecules.
Step 2: Prepare Amine Solution Dissolve the this compound-containing molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL for protein-based applications).[1][9] If the molecule is in an incompatible buffer (like Tris), a buffer exchange must be performed using a desalting column or dialysis.[11][12]
Step 3: Prepare NHS Ester Solution NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous environments.[11][12]
-
Allow the vial of the NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation.[11][12]
-
Immediately before initiating the reaction, prepare a stock solution of the NHS ester (e.g., 10-20 mM) in anhydrous DMSO or DMF.[9] Do not prepare stock solutions for long-term storage.[11][12]
Step 4: Initiate the Conjugation Reaction Add the calculated volume of the NHS ester stock solution to the stirring solution of the this compound molecule. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of sensitive biomolecules.[9][12]
Step 5: Incubation Incubate the reaction mixture for the desired time and at the chosen temperature. Common conditions are 30 minutes to 2 hours at room temperature or 2-4 hours (or overnight) at 4°C.[9] Gentle mixing during incubation can improve efficiency.
Step 6: Quench the Reaction To stop the reaction and consume any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[9] Incubate for an additional 15-30 minutes.[9]
Step 7: Purification of the Conjugate Remove unreacted NHS ester, the NHS byproduct, and the quenching agent from the reaction mixture. The appropriate method depends on the molecular weight of the final conjugate:
-
Desalting Columns / Size-Exclusion Chromatography (SEC): Ideal for separating larger conjugates (e.g., PEGylated proteins) from small molecule reagents.
-
Dialysis: Suitable for large volume purification of high molecular weight conjugates.
-
Reverse-Phase HPLC: Can be used for purifying smaller PEGylated molecules or peptides, providing high-purity fractions.
Step 8: Characterization Analyze the purified conjugate to confirm successful labeling and determine purity. Common techniques include:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate.[13]
-
HPLC (SEC or RP): To assess purity and quantify the degree of conjugation.
-
SDS-PAGE (for proteins): To visualize the shift in molecular weight upon PEGylation.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) | Citations |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: Reagent was exposed to moisture before use. | Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous solvent immediately before use. Perform the reaction at 4°C to slow hydrolysis. | [1][9] |
| Incorrect buffer pH: pH is too low (<7.0), protonating the amine. | Verify the reaction buffer pH is within the optimal 7.2-8.5 range. | [9] | |
| Presence of competing amines: Buffer (Tris, glycine) or other additives contain primary amines. | Use an amine-free buffer such as PBS, bicarbonate, or borate. Perform buffer exchange if necessary. | [1][8] | |
| Protein Precipitation | High concentration of organic solvent: Final DMSO or DMF concentration is >10%. | Minimize the volume of the NHS ester stock solution added to the reaction. | [9] |
| Over-modification: Molar excess of NHS ester is too high, leading to aggregation. | Reduce the molar excess of the NHS ester. Perform trial reactions at different ratios to find the optimal degree of labeling. | [10] | |
| Inconsistent Results | Variations in reaction conditions: Inconsistent pH, temperature, or incubation times between experiments. | Standardize all reaction parameters. Ensure accurate and consistent preparation of all reagents. | [9] |
| Degradation of NHS ester: Improper storage of the reagent. | Store NHS esters at -20°C with a desiccant. Equilibrate to room temperature before opening. | [11][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Conjugation of Amino-PEG3 to Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and research probes. The covalent attachment of an amino-PEG derivative, such as Amino-PEG3 (NH2-PEG3-COOH), to a molecule containing a carboxylic acid is a fundamental technique in drug delivery, diagnostics, and proteomics. This process typically involves the activation of the carboxylic acid group to form a reactive intermediate that readily couples with the primary amine of the PEG linker, resulting in a stable amide bond.
This document provides a detailed protocol for the conjugation of this compound to carboxylic acids using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2][3] The protocol covers the activation of the carboxylic acid, the coupling reaction with the amine-terminated PEG linker, and subsequent purification of the conjugate.
Chemical Reaction Pathway
The conjugation process is a two-step reaction. First, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which can be minimized by the addition of NHS to form a more stable, amine-reactive NHS ester.[1][2] In the second step, the primary amine of the this compound molecule attacks the NHS ester, forming a stable amide bond and releasing NHS.[1]
Caption: Chemical reaction pathway for EDC/NHS mediated conjugation of an amine to a carboxylic acid.
Experimental Workflow
The overall experimental workflow consists of several key stages: preparation of reagents, activation of the carboxylic acid, conjugation with the this compound linker, quenching of the reaction, and finally, purification of the desired conjugate. Each step requires careful control of reaction conditions to ensure high yield and purity.
Caption: A generalized experimental workflow for the conjugation of this compound to a carboxylic acid.
Materials and Reagents
-
Molecule with a terminal carboxylic acid group
-
This compound (Amino-PEG3)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[2]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5[2][3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., size-exclusion, reverse-phase)
-
Reaction vials and standard laboratory equipment
Experimental Protocols
This protocol is a general guideline and may require optimization depending on the specific properties of the molecule containing the carboxylic acid.
Part 1: Activation of the Carboxylic Acid with EDC and NHS
-
Preparation of the Carboxylic Acid-Containing Molecule : Dissolve the molecule containing the carboxylic acid in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the molecule has limited aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO before dilution with the Activation Buffer.
-
Preparation of EDC and NHS/Sulfo-NHS : Immediately before use, prepare stock solutions of EDC and NHS or Sulfo-NHS in anhydrous DMF or DMSO, or directly weigh out the required amounts.
-
Activation Reaction :
Part 2: Conjugation of Activated Carboxylic Acid with this compound
-
Preparation of this compound : Dissolve the this compound in the Coupling Buffer.
-
Coupling Reaction :
-
Add the freshly activated carboxylic acid solution to the this compound solution. A 1.5-fold molar excess of the amine-containing molecule relative to the activated acid is a good starting point.[4]
-
Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer before the addition of this compound.[4]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5] The progress of the reaction can be monitored by LC-MS.
-
Part 3: Quenching the Reaction
-
To stop the conjugation reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[6]
-
Incubate for 15-30 minutes at room temperature.[6]
Part 4: Purification of the Conjugate
Purification is a critical step to remove unreacted starting materials, byproducts (e.g., EDC-urea), and quenching reagents. The choice of purification method depends on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC) : This method is effective for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG, EDC, and NHS.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC can be used for high-resolution separation of the conjugate from unreacted starting materials and isomers, particularly for smaller molecules.[]
-
Ion-Exchange Chromatography (IEX) : IEX separates molecules based on their net charge. Since PEGylation can alter the surface charge of a molecule, IEX can be a powerful tool for purifying the conjugate.[]
-
Dialysis or Ultrafiltration : For large conjugates (e.g., PEGylated proteins), dialysis or ultrafiltration can be used to remove small molecule impurities.[8][9]
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key quantitative parameters for optimizing the conjugation of this compound to carboxylic acids.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of the carboxylic acid.[2] |
| Coupling pH | 7.0 - 8.5 | Balances the reactivity of the primary amine and the stability of the NHS ester. A pH of 7.2-7.5 is a common starting point.[2] |
| Molar Ratio (EDC:Carboxylic Acid) | 2:1 to 10:1 | A molar excess of EDC drives the activation reaction forward.[2] |
| Molar Ratio (NHS:Carboxylic Acid) | 2:1 to 5:1 | A molar excess of NHS stabilizes the activated intermediate.[2] |
| Molar Ratio (this compound:Carboxylic Acid) | 1:1 to 1.5:1 | The optimal ratio should be determined empirically to maximize yield and minimize unreacted starting materials. A slight excess of the amine can be beneficial.[4] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester at room temperature.[2] |
| Reaction Time (Coupling) | 1 - 4 hours at RT or overnight at 4°C | Longer reaction times at lower temperatures can improve yields for sensitive molecules.[5][6] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis of the NHS ester and improve the stability of sensitive biomolecules. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of carboxylic acid | Optimize the pH of the Activation Buffer (4.5-6.0). Ensure EDC and NHS are fresh and anhydrous. Increase the molar excess of EDC and NHS. |
| Hydrolysis of NHS ester | Perform the coupling reaction immediately after activation. Work at a lower temperature (4°C). Ensure the pH of the Coupling Buffer is not too high (ideally below 8.5). | |
| Inactive amine on PEG | Use a fresh batch of this compound. Confirm the purity and reactivity of the PEG reagent. | |
| Presence of Side Products | Reaction with non-target functional groups | If the carboxylic acid-containing molecule has other nucleophilic groups, consider using protecting groups. |
| EDC-related byproducts | Purify the final conjugate thoroughly using appropriate chromatographic techniques. | |
| Poor Recovery After Purification | Non-specific binding to the column | Choose a purification matrix with low non-specific binding properties. Modify the buffer composition (e.g., add a non-ionic detergent in low concentrations). |
| Precipitation of the conjugate | Ensure the conjugate is soluble in the purification buffers. Adjust the pH or ionic strength of the buffers. |
References
Application Notes: NH2-PEG3 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted drug delivery, the choice of a chemical linker is a critical design parameter that significantly influences the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. Amino-PEG3 (NH2-PEG3) linkers, which are short, discrete polyethylene glycol (dPEG®) molecules with a terminal amine group, have emerged as versatile tools in the construction of sophisticated drug delivery systems. These systems include Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[1][2][3][4][5]
The core structure of an this compound linker consists of three ethylene glycol units, conferring a balance of hydrophilicity and a defined spatial separation (of a specific length, e.g., 14.6 Å for a Bis-PEG3-NHS ester) between the conjugated moieties.[6] The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation to various functional groups, such as carboxylic acids or activated NHS esters, enabling the stable attachment of drugs, targeting ligands, or imaging agents.[3][5]
Key Advantages of this compound Linkers
The incorporation of an this compound linker into a drug delivery system offers several distinct advantages:
-
Enhanced Solubility and Biocompatibility : The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic drug payloads, which can help prevent aggregation and improve formulation stability.[6][7] PEG is well-established as a biocompatible polymer, which can reduce the immunogenicity of the final conjugate.[6]
-
"Stealth" Properties and Improved Pharmacokinetics : When used to functionalize nanoparticles, PEGylation creates a hydrophilic shield that reduces opsonization (the process of marking a particle for phagocytosis) and subsequent clearance by the mononuclear phagocyte system.[8][9][10] This "stealth" effect prolongs the systemic circulation time, providing a greater opportunity for the drug delivery system to reach its target site.[][12][13]
-
Defined Spacer Length : As a discrete PEG linker, this compound provides a precise and uniform spacer arm. This is crucial for applications like PROTACs, where the distance and orientation between the target protein ligand and the E3 ligase ligand are critical for inducing protein degradation.[7]
-
Versatile Conjugation Chemistry : The terminal amine group is highly reactive under mild conditions with a variety of functional groups, allowing for flexible and efficient conjugation strategies.[3][5] Heterobifunctional this compound derivatives (e.g., this compound-COOH, this compound-Azide) further expand the range of possible molecular architectures.[5][14]
Applications in Targeted Drug Delivery
Nanoparticle Functionalization
This compound is widely used to modify the surface of nanoparticles (e.g., gold, iron oxide, liposomes, or polymeric nanoparticles) to create "stealth" carriers.[13][15] The amine terminus can be used to covalently attach the PEG linker to the nanoparticle surface, often after surface activation. The other end of the PEG linker can then be conjugated to a targeting ligand (e.g., an antibody, peptide, or aptamer) to direct the nanoparticle to specific cells or tissues, such as tumors.[16]
Antibody-Drug Conjugates (ADCs)
In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. While longer PEG chains are often used, short linkers like PEG3 can be employed to modulate the physicochemical properties of the ADC. The hydrophilicity of the PEG3 component can help to offset the hydrophobicity of the drug payload, potentially allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[7]
PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligand is a critical component. This compound is frequently used as a building block in the synthesis of these linkers, providing the necessary spacing and solubility for optimal ternary complex formation.[1][2][7]
Quantitative Data Summary
Direct quantitative comparisons for this compound specifically are often embedded within broader studies. The following tables summarize representative data based on the established effects of short-chain PEGylation on key performance parameters in drug delivery systems.
Table 1: Effect of PEGylation on Nanoparticle Properties
| Parameter | Unmodified Nanoparticle | PEGylated Nanoparticle (Short-chain PEG) | Key Findings & References |
|---|---|---|---|
| Protein Adsorption | High | Reduced | PEGylation creates a hydrophilic barrier that sterically hinders protein adsorption, though it may not prevent it completely. Adsorbed proteins may be buried within the PEG shell.[8][9] |
| Macrophage Uptake | High | Significantly Reduced (up to 90% reduction) | The "stealth" effect of the PEG layer reduces recognition and phagocytosis by immune cells, leading to longer circulation times.[8][16] |
| Tumor Accumulation (In Vivo) | Low | Increased | Prolonged circulation allows for greater accumulation at the tumor site via the Enhanced Permeation and Retention (EPR) effect.[17] |
Table 2: Representative Pharmacokinetic (PK) Parameters
| Parameter | Non-PEGylated Drug/Carrier | PEGylated Drug/Carrier (Short-chain PEG) | Key Findings & References |
|---|---|---|---|
| Circulation Half-life (t½) | Short | Increased | Reduced renal clearance and evasion of the mononuclear phagocyte system lead to a longer half-life.[][12] |
| Area Under the Curve (AUC) | Low | Increased | Increased AUC signifies greater systemic exposure of the therapeutic agent over time.[12][18] |
| Clearance (CL) | High | Reduced | PEGylation slows the rate at which the drug is removed from the body.[][18] |
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 4. This compound-OH, 6338-55-2, GMP Standard PEG Linker- Biopharma PEG [biochempeg.com]
- 5. N3-PEG3-NH2, 134179-38-7, Azido-PEG3-Amine [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for NH2-PEG3 in Hydrogel Formation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are synthetic, biocompatible, and highly tunable scaffolds widely used for three-dimensional (3D) cell culture, tissue engineering, and drug delivery. Their hydrophilic nature and resistance to non-specific protein adsorption provide a "blank slate" that can be modified with bioactive motifs to mimic the native extracellular matrix (ECM). Amino-terminated PEGs, such as NH2-PEG3, are versatile precursors for hydrogel formation, offering a reactive primary amine group for various crosslinking strategies under cytocompatible conditions. This document provides detailed application notes and protocols for utilizing this compound in the formation of hydrogels for cell culture applications.
Crosslinking Chemistries for this compound Hydrogels
The primary amine groups on this compound can be crosslinked through several biocompatible reactions to form hydrogels. The choice of crosslinker and reaction chemistry allows for the tuning of hydrogel properties such as stiffness, degradation rate, and biofunctionality.
Amine-Reactive N-Hydroxysuccinimide (NHS) Esters
One of the most common methods for crosslinking amine-terminated PEGs involves the use of multi-arm PEG molecules functionalized with N-Hydroxysuccinimide (NHS) esters. The NHS esters react with the primary amines on this compound to form stable amide bonds, resulting in a crosslinked hydrogel network. This reaction is efficient at physiological pH and is widely used for encapsulating cells.[1][2]
Michael-Type Addition
Michael-type addition reactions are another effective method for forming hydrogels with this compound. This involves the reaction of the amine groups with molecules containing electron-poor double bonds, such as acrylates or vinyl sulfones. For instance, multi-arm PEG-acrylates can be crosslinked with di-amine PEGs. This reaction proceeds under mild conditions and allows for good control over the gelation process.
Epoxy Ring-Opening
Amine groups can also react with epoxy-containing molecules, such as PEG diglycidyl ether (PEGDGE), through a ring-opening addition reaction.[3][4] This chemistry provides a straightforward method for hydrogel formation, with the reaction rate being influenced by the concentration of reactants and pH.
Applications in Cell Culture
This compound based hydrogels are valuable tools for a variety of cell culture applications due to their tunable properties and biocompatibility.
-
3D Cell Encapsulation: The in-situ gelation of this compound hydrogels allows for the homogeneous encapsulation of cells within a 3D matrix that can mimic the native cellular microenvironment. This is crucial for studying cell behavior, differentiation, and response to therapeutic agents in a more physiologically relevant context.
-
Tissue Engineering: By functionalizing the hydrogel with cell-adhesive ligands (e.g., RGD peptides) and using crosslinkers that are susceptible to enzymatic degradation, this compound hydrogels can be designed to support cell attachment, proliferation, and tissue regeneration.
-
Drug Delivery: The porous structure of PEG hydrogels allows for the encapsulation and controlled release of therapeutic molecules, such as growth factors, to influence the behavior of cultured cells.
Data Presentation
The mechanical and physical properties of this compound hydrogels can be tailored by modulating the crosslinking chemistry, PEG concentration, and molecular weight of the precursors. Below are tables summarizing typical properties of hydrogels formed using amine-reactive crosslinking strategies.
Table 1: Mechanical Properties of Amine-Reactive PEG Hydrogels
| Crosslinker Type | PEG Concentration (wt%) | Compressive Modulus (kPa) | Adhesion Strength (kPa) | Reference |
| PEG-NHS | 2 | ~150 | ~25-90 (tissue dependent) | [5] |
| 8-arm PEG-SCM | 16 | Not Specified | Not Specified | [2] |
| PEG Diglycidyl Ether | Not Specified | Not Specified | Not Specified | [3][4] |
Table 2: Swelling and Degradation Properties
| Crosslinker Type | Swelling Ratio | Degradation Profile | Reference |
| PEG-NHS | Decreased with crosslinker | Enhanced stability | [5] |
| 8-arm PEG-SCM | Not Specified | Slower degradation than 4-arm | [2] |
Table 3: Cell Viability in PEG-Based Hydrogels
| Hydrogel System | Cell Type | Viability (%) | Time Point | Reference |
| PEG-Gelatin | Adipose-derived stem cells | >85% | 14 days | [6] |
| Thiol-Norbornene PEG | hMSCs | Not Specified | Not Specified | [7] |
Experimental Protocols
Here we provide detailed protocols for the formation of this compound hydrogels using NHS-ester crosslinking for 3D cell encapsulation.
Protocol 1: Hydrogel Formation via this compound and Multi-Arm PEG-NHS for Cell Encapsulation
Materials:
-
Linear this compound-NH2 (e.g., MW 3.4 kDa)
-
4-arm PEG-Succinimidyl Glutaramide (PEG-SG, e.g., MW 10 kDa)
-
Sterile, cell culture grade Phosphate Buffered Saline (PBS), pH 7.4
-
Cell suspension in appropriate culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare Precursor Stock Solutions:
-
Under sterile conditions (e.g., in a biological safety cabinet), prepare a stock solution of linear this compound-NH2 in sterile PBS. For example, to create a 10% (w/v) stock solution, dissolve 100 mg of this compound-NH2 in 1 mL of PBS. Vortex gently until fully dissolved.
-
Prepare a stock solution of 4-arm PEG-SG in sterile PBS. For example, to create a 20% (w/v) stock solution, dissolve 200 mg of 4-arm PEG-SG in 1 mL of PBS. Vortex gently until fully dissolved.
-
Sterile filter both stock solutions through a 0.22 µm syringe filter.
-
-
Prepare Cell Suspension:
-
Trypsinize and count the cells to be encapsulated.
-
Resuspend the cell pellet in a small volume of sterile cell culture medium to achieve a high cell density (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Hydrogel Formation and Cell Encapsulation:
-
Determine the desired final PEG concentration and the volume of hydrogel to be formed. The following is an example for a 50 µL hydrogel with a final total PEG concentration of 10%.
-
In a sterile microcentrifuge tube, combine the this compound-NH2 stock solution and the cell suspension. For example, mix 12.5 µL of 10% this compound-NH2 with the desired volume of cell suspension.
-
Add the 4-arm PEG-SG stock solution to the amine-cell mixture. For this example, add 25 µL of 20% 4-arm PEG-SG. The ratio of NHS to amine groups should be optimized, but a 1:1 stoichiometric ratio is a good starting point.
-
Immediately and gently mix the components by pipetting up and down, avoiding the introduction of air bubbles. The total volume is now 50 µL.
-
Quickly pipette the cell-laden precursor solution into the desired culture format (e.g., a well of a 96-well plate, a mold for shaping the hydrogel).
-
Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time will vary depending on the concentration and reactivity of the precursors but typically occurs within minutes.
-
-
Cell Culture:
-
After the hydrogel has fully formed, gently add pre-warmed cell culture medium to the top of the hydrogel.
-
Incubate the cell-laden hydrogels under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Change the culture medium every 2-3 days.
-
Mandatory Visualizations
Caption: Workflow for this compound hydrogel formation and cell encapsulation.
Caption: Amine-NHS ester crosslinking mechanism for hydrogel formation.
References
- 1. Frontiers | Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine [frontiersin.org]
- 2. Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Properties of Hydrogels Based on PEGylated Lignosulfonate Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The influence of matrix degradation and functionality on cell survival and morphogenesis in PEG-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NH2-PEG3 Linker in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the NH2-PEG3 linker for click chemistry applications. This bifunctional linker, featuring a primary amine and a polyethylene glycol (PEG) spacer, is a versatile tool for the modification of biomolecules and the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The primary amine of the this compound linker allows for covalent attachment to molecules containing suitable functional groups, such as carboxylic acids or aldehydes. The PEG3 spacer enhances water solubility and provides spatial separation between the conjugated molecules. Once installed, the other end of the linker, functionalized with an azide or an alkyne, can participate in highly efficient and specific click chemistry reactions.
Data Presentation: A Comparative Overview of Click Chemistry Reactions
The two most prominent click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific application, particularly the tolerance of the biomolecules to a copper catalyst.[1]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Copper-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Copper-free [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Reaction Rate | Very Fast | Fast |
| Second-Order Rate Constant (k₂) | 10⁴ - 10⁵ M⁻¹s⁻¹[1] | ~1 M⁻¹s⁻¹ (with DBCO)[1] |
| Typical Reaction Time | Minutes to a few hours[1] | Hours to overnight |
| Typical Yield | >90%[1] | >85% |
| Biocompatibility | The copper catalyst can be cytotoxic, requiring careful removal for in vivo applications. | Excellent biocompatibility due to the absence of a metal catalyst, making it ideal for live-cell and in vivo applications.[2] |
| Key Advantage | High speed and yield.[1] | Copper-free, bioorthogonal.[1] |
Experimental Protocols
This section provides detailed protocols for the two key stages of using an this compound linker in click chemistry: initial functionalization of a molecule of interest and the subsequent click chemistry reaction.
Protocol 1: Functionalization of a Carboxylic Acid-Containing Molecule with this compound-Azide via Amide Coupling
This protocol describes the covalent attachment of an this compound-azide linker to a molecule containing a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
Molecule of interest with a carboxylic acid group
-
This compound-Azide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if the amine is a salt)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Activation of Carboxylic Acid:
-
Amide Coupling:
-
In a separate tube, dissolve this compound-Azide (1.1 equivalents) in anhydrous DMF. If the linker is a salt, add DIPEA (1.5-2.0 equivalents).[3]
-
Add the this compound-Azide solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[4]
-
-
Purification:
-
Upon completion, purify the azide-functionalized molecule using SEC or dialysis to remove unreacted reagents and byproducts.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click reaction between the azide-functionalized molecule from Protocol 1 and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
Organic co-solvent (e.g., DMSO, if needed for solubility)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO or reaction buffer).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).[5]
-
Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).[5]
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.[6]
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.2 to 2-fold molar excess of the alkyne is used).[6]
-
Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is often recommended.[1]
-
Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.[7]
-
-
Initiation and Incubation:
-
Purification:
-
Purify the final conjugate using a suitable method such as SEC, dialysis, or HPLC to remove the catalyst and excess reagents.[1]
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between an azide-functionalized molecule and a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
-
Organic co-solvent (e.g., DMSO, if needed for solubility)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO.
-
-
Conjugation Reaction:
-
Add the DBCO-functionalized molecule to the azide-functionalized molecule solution. A 2-5 fold molar excess of the DBCO reagent is commonly used.[8]
-
The final concentration of the organic co-solvent should be kept low (e.g., <10%) if working with sensitive biomolecules.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations.[8]
-
-
Purification:
-
Purify the final conjugate using standard biochemical techniques such as SEC or dialysis to remove unreacted reagents.[8]
-
Mandatory Visualizations
Caption: General experimental workflow for bioconjugation.
Caption: Logical workflow for selecting a click chemistry strategy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: PI3K/AKT/mTOR signaling pathway targeted by PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in NH2-PEG3 conjugation reactions
Welcome to the technical support center for NH2-PEG3 conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during bioconjugation experiments, with a focus on troubleshooting low reaction yields.
Troubleshooting Guide (Q&A)
This section addresses specific problems you might encounter during your experiments.
Question 1: My conjugation yield is extremely low or zero. What are the most common initial checks?
When facing a failed or low-yield conjugation, start by investigating three primary areas: the reagents, the reaction buffer, and the reaction conditions.
-
Reagent Integrity : The most frequent cause of low yield is the degradation of the amine-reactive PEG reagent, which is often an N-hydroxysuccinimide (NHS) ester.[1] These esters are highly sensitive to moisture and can hydrolyze, rendering them inactive.[1][2]
-
Buffer Composition : The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the PEG reagent, significantly lowering the yield.[1][3][4][6]
-
Reaction pH : The reaction is highly pH-dependent. The primary amine on your target molecule must be deprotonated (nucleophilic) to react. If the pH is too low (e.g., <7), the amine will be protonated and non-reactive.[6][7] Conversely, if the pH is too high (e.g., >9), the hydrolysis of the NHS ester will rapidly outcompete the desired conjugation reaction.[2][6]
Question 2: How can I be sure my reaction buffer isn't inhibiting the conjugation?
Buffer components can directly interfere with the reaction. As mentioned, primary amines are the most common culprits. However, other nucleophiles or contaminants can also reduce efficiency.
-
Action : If you suspect buffer interference, exchange your protein or molecule into a recommended buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column before starting the conjugation.[3]
| Buffer Type | Recommendation | Reasoning |
| Phosphate (PBS), HEPES, Borate, Carbonate | Recommended | These buffers are non-nucleophilic and maintain the optimal pH range (7.2-8.5) for the reaction.[1][3] |
| Tris, Glycine | Avoid | These buffers contain primary amines that directly compete with the target molecule, significantly reducing yield.[4][6] |
| Buffers with Azide or Thimerosal | Use with Caution | Low concentrations of sodium azide (≤3 mM) or thimerosal (≤0.02 mM) are generally acceptable, but higher concentrations can interfere.[9] |
Question 3: I see a lot of unreacted starting material. How should I optimize the molar ratio of PEG to my molecule?
A common strategy to drive the reaction to completion is to use a molar excess of the PEG reagent. However, the optimal ratio depends on the number of available amines on your target and their accessibility.
-
Action : Start with a 5- to 20-fold molar excess of the this compound reagent over your protein/molecule.[10] If the yield remains low, you can increase this ratio. It's recommended to perform small-scale experiments with varying ratios (e.g., 10:1, 20:1, 50:1) to determine the optimal condition for your specific system empirically.[1][6] Keep in mind that excessively high ratios can complicate downstream purification and may lead to loss of biological activity.[6][11]
Question 4: My PEGylated product is precipitating during or after the reaction. What is the cause?
Precipitation or aggregation can occur for several reasons:
-
High Reagent Concentration : High concentrations of crosslinking reagents can sometimes induce precipitation, especially with proteins.[1]
-
Change in Solubility : The addition of PEG can alter the hydrophobicity and solubility profile of the target molecule, sometimes leading to aggregation.[3][12]
-
Protein Instability : The reaction conditions (e.g., pH, temperature) may be destabilizing your protein.[12]
-
Action :
-
If compatible with your biomolecule, consider adding a small amount of an organic co-solvent like DMSO or DMF (up to 10-20%) to the reaction buffer to improve solubility.[3]
-
Optimize the reaction temperature. Running the reaction at 4°C overnight instead of at room temperature for a shorter period may reduce aggregation.[3][12]
-
Screen different buffers or pH conditions that may better stabilize your protein during the conjugation.[12]
-
Question 5: How can I confirm my starting materials are active before beginning a large-scale reaction?
Verifying the reactivity of both the this compound reagent and your target molecule is a crucial troubleshooting step.
-
For the Amine-Reactive PEG (NHS-ester) : The primary mode of failure is hydrolysis. The NHS byproduct of hydrolysis absorbs light around 260-280 nm.[2][8] You can measure the absorbance of an aqueous solution of the reagent over time to monitor the rate of hydrolysis.
-
For the Target Molecule (Amine availability) : Ensure that the primary amines on your molecule are accessible and not buried within its three-dimensional structure.[12] If you are working with a protein, denaturation or mild unfolding might be necessary, but this risks loss of function. For a quick qualitative check, you can use a primary amine-reactive colorimetric assay.
Frequently Asked Questions (FAQs)
What is the core mechanism of an this compound conjugation to an amine-reactive group?
The most common amine-reactive chemistry involves an N-hydroxysuccinimide (NHS) ester on the PEG linker. The reaction is a nucleophilic attack where the deprotonated primary amine (R-NH2) on your target molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the NHS leaving group.[1][9]
What are the primary competing reactions?
The main competing reaction is the hydrolysis of the NHS ester by water.[1][2] This reaction becomes significantly faster at higher pH values and temperatures, converting the reactive NHS ester into an inert carboxylic acid and rendering the PEG reagent inactive.[1][2]
How do I quench the reaction?
To stop the reaction and consume any unreacted PEG reagent, you can add a small molecule with a primary amine. Common quenching agents include Tris, glycine, or hydroxylamine at a final concentration of 10-100 mM.[1][13]
What are the best methods for purifying the final conjugate and analyzing the yield?
-
Purification : To remove unreacted PEG, quenching reagents, and byproducts, chromatographic methods are typically used. Size Exclusion Chromatography (SEC) is very effective at separating the larger PEGylated conjugate from smaller contaminants.[1][14]
-
Analysis :
-
SDS-PAGE : For protein conjugations, this is a straightforward way to visualize the result. The PEGylated protein will show a distinct upward shift in molecular weight compared to the unmodified protein.[1][14]
-
HPLC : Techniques like reverse-phase or size-exclusion HPLC can be used to separate the conjugate from starting materials and assess purity and yield.[15][16]
-
Mass Spectrometry (MS) : MALDI-TOF or ESI-MS provides a precise mass of the conjugate, confirming the number of PEG chains attached to your molecule.[1][14]
-
Data and Reaction Parameters
Table 1: pH and its Effect on NHS-Ester Reactions
| pH Range | Amine Reactivity | NHS-Ester Hydrolysis Rate | Recommendation |
| < 7.0 | Low (Amine is protonated) | Slow | Not Recommended for Conjugation[6] |
| 7.2 - 8.5 | Good (Amine is deprotonated) | Moderate | Optimal Range for Conjugation [1][8][9] |
| > 8.5 | High | Very Fast | Not Recommended (Hydrolysis outcompetes conjugation)[2][4][8] |
Table 2: Half-life of NHS-Ester Hydrolysis
| pH | Temperature (°C) | Approximate Half-life | Reference Compound(s) |
| 7.0 | 0 | 4 - 5 hours | Generic NHS-ester[2][8] |
| 8.0 | Room Temp | ~3.5 hours | Porphyrin-NHS ester[17] |
| 8.5 | Room Temp | ~3 hours | Porphyrin-NHS ester[17] |
| 8.6 | 4 | 10 minutes | Generic NHS-ester[2][4][8] |
| 9.0 | Room Temp | ~2 hours | Porphyrin-NHS ester[17] |
Key Experimental Protocols
General Protocol for Protein Conjugation with an Amine-Reactive PEG
-
Reagent Preparation :
-
Conjugation Reaction :
-
Calculate the volume of the PEG stock solution needed to achieve the desired molar excess (e.g., 20-fold excess) over the protein.[10]
-
Add the calculated volume of the PEG stock solution to the protein solution while gently stirring. The final volume of organic solvent should ideally not exceed 10%.[9][10]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Quenching :
-
Purification :
-
Analysis :
Visual Guides
Caption: A stepwise workflow for troubleshooting low conjugation yield.
Caption: Reaction scheme for NHS-ester conjugation with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. benchchem.com [benchchem.com]
- 13. resources.tocris.com [resources.tocris.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NH2-PEG3 Coupling Reactions
Welcome to the technical support center for NH2-PEG3 coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling an amine (like this compound) to an NHS ester?
The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester with a primary amine is in the range of 7.2 to 8.5.[1][2] A pH of 8.3 to 8.5 is often recommended as the ideal balance.[1][2]
-
Below pH 7.2: The primary amine group (-NH2) is mostly protonated (-NH3+), making it a poor nucleophile and significantly slowing down the reaction rate.[1]
-
Above pH 8.5: The hydrolysis (inactivation) of the NHS ester accelerates dramatically, competing with the desired amine reaction and reducing the overall yield.[1][3]
Q2: Which buffers should I use for the coupling reaction, and which should I avoid?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, and Carbonate/Bicarbonate buffers are all compatible with NHS ester chemistry.[2][4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine, must be avoided as they will quench the reaction.[5][6] If your protein or molecule is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before starting the conjugation.[1][2]
Q3: My NHS ester reagent is sensitive to moisture. How should I handle and store it?
NHS esters are highly sensitive to moisture and can readily hydrolyze, rendering them inactive. Proper handling is crucial for reproducibility.
-
Handling: Before opening, always allow the vial to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder.[4][5]
-
Preparation: Prepare solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2][7] Do not prepare stock solutions for long-term storage, as the NHS-ester moiety will hydrolyze over time in solution.[7]
Q4: How do I determine the correct molar ratio of PEG reagent to my molecule?
The ideal molar excess of the PEG-NHS ester reagent depends on the concentration of your target molecule and must often be determined empirically.[8][9]
-
For concentrated solutions (e.g., protein concentration ≥ 5 mg/mL), a 5- to 20-fold molar excess of the PEG reagent is a good starting point.[2][9]
-
For dilute solutions (e.g., < 5 mg/mL), a greater molar excess (20- to 50-fold) may be required to achieve a sufficient degree of labeling.[2]
Troubleshooting Guide
This section addresses common problems encountered during this compound coupling reactions.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2] |
| Incorrect Buffer pH | Verify the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low results in unreactive amines, while a pH that is too high accelerates hydrolysis.[1][2] |
| Presence of Competing Amines | Use an amine-free buffer like PBS or HEPES. If necessary, perform a buffer exchange before the reaction to remove incompatible buffer components like Tris or glycine.[1][5] |
| Insufficient Molar Excess of PEG | Increase the molar ratio of the PEG-NHS ester to the target molecule. For dilute samples, a significantly higher excess may be needed.[2][9] |
| Inactive Reagents | Ensure that your coupling reagents are fresh and have been stored under the correct conditions (dry, protected from light).[5][10] |
Problem 2: Protein Precipitation During Reaction
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10%.[2] |
| Use of a Hydrophobic NHS Ester | The properties of the reagent itself can reduce the solubility of the modified protein. Using a PEGylated NHS ester, such as one with an this compound linker, inherently increases the hydrophilicity of the final conjugate.[2] |
| Over-Crosslinking | Adding too many labels can alter the protein's net charge and isoelectric point (pI), leading to changes in solubility and precipitation.[6] Optimize the molar excess of the PEG reagent to control the degree of labeling. |
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for diagnosing low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
how to avoid aggregation with NH2-PEG3 conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered when working with NH2-PEG3 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of this compound conjugate aggregation?
Aggregation can manifest in several ways, ranging from subtle changes to obvious precipitation. Key indicators include:
-
Visual Changes: The solution may appear cloudy, turbid, or contain visible particulates.[1]
-
Analytical Detection: Techniques like Dynamic Light Scattering (DLS) can reveal an increase in the average particle size or polydispersity, indicating the formation of larger aggregates. Size-Exclusion Chromatography (SEC) may show a shift towards earlier elution times or the appearance of high-molecular-weight peaks.[1][2]
Q2: Why is my this compound conjugate aggregating?
Aggregation of PEGylated molecules, including this compound conjugates, is a complex issue that can stem from several factors:
-
Suboptimal Buffer Conditions: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, can compete with the target molecule during conjugation reactions, reducing efficiency.[3][4] More importantly, certain buffer components can destabilize the conjugate.
-
Incorrect pH: The pH of the solution directly affects the charge of the terminal amine group (-NH2) on the PEG linker.[5] If the pH is near the isoelectric point (pI) of the conjugate, the net charge approaches zero, reducing electrostatic repulsion between molecules and leading to aggregation.[2]
-
High Concentrations: Increased concentrations of the conjugate or other reactants heighten the probability of intermolecular interactions, which can lead to aggregation and precipitation.[3]
-
Improper Storage and Handling: Repeated freeze-thaw cycles can denature proteins or destabilize conjugates.[6] Storing solutions at inappropriate temperatures or for extended periods can also promote aggregation.[7]
-
Intermolecular Cross-linking: If using a homobifunctional linker (a molecule with reactive groups at both ends) in a conjugation reaction, it can physically link multiple molecules together, causing large-scale aggregation.[3]
Q3: How does pH specifically affect the stability of my this compound conjugate?
The pH is a critical parameter for both the conjugation reaction and the long-term stability of the conjugate. The primary amine of the this compound linker is most reactive when it is deprotonated (as -NH2), which is favored at a pH above its pKa.[5]
-
For Conjugation (e.g., with NHS esters): A pH range of 7.2 to 8.5 is often recommended as a balance between efficient amine reaction and the stability of the NHS ester, which hydrolyzes rapidly at higher pH.[3][8]
-
For Stability and Solubility: The protonation state of the amine affects the overall charge and solubility of the conjugate. A pH far from the conjugate's optimal stability range can expose hydrophobic regions, promoting aggregation.[3] It is generally advisable to maintain the pH at least one unit away from the molecule's isoelectric point (pI) to ensure sufficient surface charge and repulsion.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common aggregation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding reagents. | 1. Buffer Incompatibility: The buffer contains competing amines (e.g., Tris) or is at a pH that causes the protein or reagent to become insoluble.[3][4] | Action: Switch to a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer. Ensure the pH is within the optimal stability range for your specific protein (often 7.2-8.0).[1][8] |
| 2. Localized High Concentration: Adding the PEG reagent too quickly creates "hot spots" of high concentration, causing localized precipitation.[4][9] | Action: Add the PEG reagent solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid, uniform mixing.[4] | |
| 3. Reagent Insolubility: The PEG reagent was not fully dissolved before being added to the aqueous reaction mixture. | Action: Ensure the PEG reagent is completely dissolved in a compatible, anhydrous organic solvent (e.g., DMSO, DMF) before its slow addition to the reaction. Keep the final organic solvent concentration low (typically <10%).[4] | |
| Aggregation occurs gradually during the reaction or incubation. | 1. Suboptimal Reaction Conditions: The pH or temperature is destabilizing the protein over the incubation period.[3] | Action: Lower the reaction temperature to 4°C and increase the incubation time (e.g., 2-4 hours or overnight).[3] Screen different buffer conditions to find the most stabilizing environment for your specific conjugate.[10] |
| 2. Over-labeling or Cross-linking: A high molar excess of the PEG reagent is causing too many PEG molecules to attach, altering solubility. If the PEG reagent is bifunctional, it may be linking multiple protein molecules together.[3] | Action: Reduce the molar ratio of the PEG reagent to the protein. Start with a lower ratio (e.g., 5:1) and titrate upwards. If using a homobifunctional linker, consider switching to a monofunctional or heterobifunctional alternative.[3] | |
| Conjugate precipitates after purification or during storage. | 1. Unsuitable Storage Buffer: The pH of the storage buffer is too close to the conjugate's new isoelectric point (pI), reducing its solubility.[2] | Action: Determine the pI of the final conjugate and adjust the storage buffer to be at least 1 pH unit away. Add stabilizing excipients like 5-10% sucrose or 50-100 mM arginine.[1][3] |
| 2. Improper Storage Method: Repeated freeze-thaw cycles are damaging the conjugate. The conjugate is sensitive to light or oxidation.[6] | Action: Aliquot the purified conjugate into single-use volumes before freezing to avoid freeze-thaw cycles. Store long-term at ≤ -15°C, protected from light, and under an inert atmosphere like argon or nitrogen.[6] |
Experimental Protocols
Protocol 1: Recommended Buffer Preparation (HEPES)
This protocol describes the preparation of a HEPES buffer, which is a good, amine-free alternative to PBS for conjugation reactions.
Materials:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
1 M NaOH or 1 M HCl for pH adjustment
Procedure:
-
To prepare 1 L of 100 mM HEPES buffer with 150 mM NaCl:
-
Dissolve 23.83 g of HEPES in approximately 900 mL of deionized water.
-
Add 8.77 g of NaCl.
-
Stir until all components are fully dissolved.
-
-
Adjust the pH of the solution to the desired value (e.g., 7.4) using 1 M NaOH or 1 M HCl.
-
Add deionized water to bring the final volume to 1 L.
-
Sterilize the buffer by filtering it through a 0.22 µm filter. Store at 4°C.
Protocol 2: Buffer Exchange Using a Desalting Column
This protocol is used to move a protein or conjugate from an incompatible buffer (e.g., Tris-based) into the desired reaction or storage buffer.
Materials:
-
Desalting column (e.g., PD-10)
-
Prepared destination buffer (e.g., HEPES from Protocol 1)
-
Protein/conjugate sample
Procedure:
-
Equilibrate the desalting column by washing it with 3-4 column volumes of the destination buffer.
-
Carefully load your sample onto the top of the column resin.
-
Allow the sample to enter the packed bed completely.
-
Elute the protein/conjugate by adding the destination buffer. Collect the fractions as per the manufacturer's instructions. The protein will elute first, while smaller molecules like salt and old buffer components are retained.
-
Combine the protein-containing fractions.
Workflow for Troubleshooting Aggregation
The following diagram illustrates a logical workflow for diagnosing and resolving aggregation issues with this compound conjugates.
Caption: A workflow diagram for troubleshooting aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. PEG Gels Significantly Improve the Storage Stability of Nucleic Acid Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: NH2-PEG3 Modified Peptides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of peptides modified with a terminal NH2-PEG3 group. The addition of a short PEG chain like PEG3 is intended to improve the hydrophilicity and solubility of a peptide.[1][2][3] However, factors such as the peptide's amino acid sequence, net charge, and tendency to aggregate can still present significant solubility challenges.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound modified peptide not dissolving in aqueous buffers?
A1: While PEGylation is designed to increase water solubility, the overall properties of the peptide remain the most critical factor.[1][5] Several issues could be at play:
-
Hydrophobic Amino Acid Content: If the peptide sequence contains a high percentage (>50%) of hydrophobic amino acids (e.g., W, L, I, F, M, V, Y, P, A), its tendency to resist dissolving in water can overpower the hydrophilic contribution of the short this compound tail.[1][6]
-
Net Charge at Solution pH: Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[1][7] Lyophilized peptides often contain residual trifluoroacetic acid (TFA) from purification, making the initial solution acidic, which may be near the peptide's pI.[5]
-
Aggregation: Longer peptides or those with specific sequences are prone to forming secondary structures like beta-sheets, leading to aggregation and precipitation.[1][4]
Q2: Does the this compound modification guarantee improved solubility?
A2: The this compound modification adds a hydrophilic group, which generally helps to improve solubility compared to the unmodified peptide.[2][3] The PEG chain and its associated water molecules can act as a shield, protecting the peptide from aggregation and enzymatic degradation.[3] However, it is not a guarantee. For highly hydrophobic or aggregation-prone peptides, a short PEG3 chain may not be sufficient to overcome these inherent properties.[8]
Q3: Can I use organic solvents to dissolve my this compound peptide?
A3: Yes, using a small amount of an organic co-solvent is a standard and recommended procedure for hydrophobic peptides.[4] Dimethyl sulfoxide (DMSO) is the most common choice due to its effectiveness and low toxicity in most biological assays.[6]
-
First, dissolve the peptide in a minimal volume of 100% DMSO.[6][9]
-
Then, slowly add your aqueous buffer to the DMSO-peptide solution dropwise while vortexing to reach the desired final concentration.[4][7]
-
Caution: If the solution becomes cloudy, you have exceeded the peptide's solubility limit.[7] For cell-based assays, the final DMSO concentration should generally be kept below 1% (v/v).[4]
Q4: What should I do if my peptide contains oxidation-sensitive residues like Cysteine (Cys) or Methionine (Met)?
A4: If your peptide sequence includes Cys, Met, or Trp, you should avoid using DMSO as it can oxidize these residues.[6] A suitable alternative is dimethylformamide (DMF).[10] Additionally, for peptides containing cysteine, it's recommended to use degassed, oxygen-free buffers and avoid high pH solutions (pH > 7), which can promote the formation of disulfide bonds.[6][9]
Troubleshooting Guide
If you are experiencing solubility issues with your this compound modified peptide, follow this systematic approach. It is highly recommended to first test solubility with a small portion of your peptide before dissolving the entire sample.[10][11]
Caption: A step-by-step workflow for troubleshooting peptide solubility issues.
Experimental Protocols
Protocol 1: Determining the Net Charge of a Peptide
To select the appropriate pH for dissolution, you must first estimate the peptide's net charge at neutral pH.[10]
-
Assign Charge Values:
-
Calculate Net Charge: Sum the assigned values.
-
Positive Net Charge (>0): The peptide is basic.
-
Negative Net Charge (<0): The peptide is acidic.
-
Zero Net Charge (=0): The peptide is neutral.
-
Protocol 2: Dissolution Based on Net Charge
For Basic Peptides (Net Charge > 0):
-
Attempt to dissolve the peptide in sterile, distilled water.[12]
-
If insoluble, prepare a 10-30% acetic acid solution in water.[13]
-
Add the acidic solution dropwise to the lyophilized peptide until it dissolves.[10]
-
Dilute with additional water or buffer to the final desired concentration.
For Acidic Peptides (Net Charge < 0):
-
Attempt to dissolve the peptide in sterile, distilled water or a neutral buffer like PBS (pH 7.4).[9]
-
If insoluble, prepare a 0.1 M ammonium bicarbonate or a dilute (e.g., 1%) ammonium hydroxide solution.[10]
-
Add the basic solution dropwise until the peptide dissolves.[13]
-
Note: Do not use basic solutions if the peptide contains cysteine, as high pH can promote disulfide bond formation.[14]
For Neutral or Hydrophobic Peptides (Net Charge = 0):
-
Add a minimal volume of a suitable organic solvent (DMSO, or DMF for Cys/Met-containing peptides) to the lyophilized powder.[9][10]
-
Ensure the peptide is fully dissolved in the organic solvent first.
-
Slowly add your desired aqueous buffer to the solution, vortexing between additions, until the final concentration is reached.[7] Be careful not to add the aqueous solution too quickly, as this can cause the peptide to precipitate.
Data Summary
| Peptide Characteristic | Primary Solvent | Secondary/Co-Solvent | Key Considerations |
| Basic (Net Charge > 0) | Distilled H₂O | 10-30% Acetic Acid, 0.1% TFA[10] | Start with water before moving to acidic solutions.[12] |
| Acidic (Net Charge < 0) | Distilled H₂O, PBS | 0.1M NH₄HCO₃, Dilute NH₄OH[10] | Avoid basic solutions with Cys-containing peptides.[10] |
| Neutral/Hydrophobic (>50% hydrophobic residues) | (Not recommended) | DMSO, DMF, Acetonitrile, Methanol[9] | Dissolve in organic solvent first, then add aqueous buffer.[4] |
| Contains Cys, Met, or Trp | (Depends on charge) | DMF (instead of DMSO)[10] | Use oxygen-free buffers to prevent oxidation.[6] |
| Prone to Aggregation | (Depends on charge) | 6M Guanidine-HCl, 8M Urea[9] | Use as a last resort; these are strong denaturants. |
graph G { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", label="Factors Influencing Peptide Solubility", fontcolor="#202124", labelloc="t"]; node [style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368"];// Central Node Solubility [label="Peptide\nSolubility", pos="0,0!", shape=doublecircle, fillcolor="#4285F4"];
// Main Factors AA_Comp [label="Amino Acid\nComposition", pos="-2,1.5!", fillcolor="#EA4335"]; Net_Charge [label="Net Charge\n& Solution pH", pos="2,1.5!", fillcolor="#EA4335"]; Aggregation [label="Aggregation\nPotential", pos="0,-2.5!", fillcolor="#EA4335"]; PEG_Mod [label="this compound\nModification", pos="2.5, -1!", fillcolor="#34A853"];
// Sub-factors Hydrophobicity [label="Hydrophobicity", pos="-3,2.5!", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; pI [label="Isoelectric Point (pI)", pos="3,2.5!", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; BetaSheet [label="β-sheet formation", pos="-1,-3.5!", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Solubility -- AA_Comp; Solubility -- Net_Charge; Solubility -- Aggregation; Solubility -- PEG_Mod; AA_Comp -- Hydrophobicity; Net_Charge -- pI; Aggregation -- BetaSheet; }
Caption: Key factors that determine the solubility of an this compound modified peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. PEGylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. labinsights.nl [labinsights.nl]
- 4. jpt.com [jpt.com]
- 5. Peptide Synthesis Knowledge Base [peptide2.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifetein.com [lifetein.com]
- 10. genscript.com [genscript.com]
- 11. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorbyt.com [biorbyt.com]
- 14. biobasic.com [biobasic.com]
Technical Support Center: Navigating Steric Hindrance in NH2-PEG3 Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving NH2-PEG3 linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound reactions?
A: Steric hindrance refers to the spatial obstruction that can impede a chemical reaction due to the size and shape of the molecules involved.[1][2] In bioconjugation with this compound, this occurs when the three-dimensional structure of a biomolecule (like a protein) or the bulky nature of a reaction partner physically blocks the primary amine of the PEG linker from efficiently reaching its target reactive site.[1][3] This can be caused by the target functional group being buried within a protein's folded structure or shielded by adjacent molecular components.[1]
Q2: What are the common indicators that steric hindrance is affecting my reaction?
A: Common signs that steric hindrance may be negatively impacting your this compound conjugation include:
-
Low or No Conjugation Yield: The amount of final desired product is significantly less than expected.[1]
-
Incomplete Reaction: Even when using an excess of one reagent, the other is not fully consumed.[1]
-
Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the molecule's surface rather than the desired, hindered site.[1]
-
Slow Reaction Rates: The reaction proceeds much slower than anticipated, requiring extended incubation times.[4]
Q3: Can the this compound linker itself be the source of steric hindrance?
A: Yes. While PEG linkers are often used to create space and overcome steric hindrance between two large molecules, the PEG chain itself can sometimes be the cause of the obstruction.[2][5] In molecules like NH-bis(PEG3-Boc), the two PEG3-Boc arms can physically block the central primary amine, making it difficult for this amine to react, especially if the reaction partner is also bulky.[3]
Q4: How can I assess if a target site on my molecule is accessible for conjugation?
A: Several methods can be used to evaluate the accessibility of a target residue:
-
Computational Modeling: Tools that predict protein structure and calculate solvent accessibility can indicate which residues are on the surface and available for reaction.[1]
-
Site-Directed Mutagenesis: If working with proteins, you can introduce a reactive residue (like cysteine) at the desired location and test for conjugation to confirm its accessibility.[1]
-
Mass Spectrometry: Techniques such as peptide mapping can provide information about the surface topology and identify where conjugation has occurred.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The reactive site is spatially blocked by the bulk of the reacting molecules.[3][4] | 1. Switch to a More Potent Coupling Reagent: For hindered couplings (e.g., forming an amide bond with a carboxylic acid), standard reagents like EDC/NHS may be insufficient.[3][4] Use stronger phosphonium or aminium/uronium-based reagents.[3][4] 2. Optimize Reaction Conditions: Increase the reaction temperature or extend the incubation time to help overcome the activation energy barrier.[3][6] 3. Convert to a Less Demanding Intermediate: For extremely hindered couplings, consider converting the carboxylic acid to a less sterically demanding acyl fluoride in situ.[3][7] |
| Hydrolysis of Activated Reagent: NHS esters and other activated intermediates are sensitive to moisture and can hydrolyze, becoming non-reactive.[8][9] | 1. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions.[6][8] 2. Prepare Reagents Fresh: Dissolve moisture-sensitive reagents like NHS esters immediately before use. Do not prepare stock solutions for long-term storage.[8][9] | |
| Suboptimal pH: The pH of the reaction buffer is critical. For NHS ester couplings, amine reactivity is low at acidic pH, while NHS ester hydrolysis is rapid at highly alkaline pH.[8] | 1. Verify Buffer pH: Ensure the pH is within the optimal range for your specific chemistry (e.g., pH 7.2-8.5 for NHS ester reaction with amines).[8][10] 2. Use a Two-Step pH Process: For EDC/NHS activation of a carboxylic acid, perform the activation at pH 4.5-6.0, then raise the pH to 7.2-8.0 before adding the amine-containing molecule.[6][11] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for the target site.[9][12] | 1. Use Amine-Free Buffers: Use buffers such as PBS, HEPES, MES, or borate.[8][12] 2. Perform Buffer Exchange: If your protein or molecule of interest is in an amine-containing buffer, perform a buffer exchange via dialysis or a desalting column before starting the reaction.[8][9] | |
| Protein Precipitation / Aggregation | High Concentration of Organic Solvent: Many PEG reagents are dissolved in DMSO or DMF, which can denature proteins at high concentrations.[8] | 1. Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 10%.[8] |
| Over-Modification: Excessive conjugation can alter the protein's properties, leading to aggregation.[1] | 1. Optimize Molar Ratio: Reduce the molar excess of the PEG linker in the reaction to control the degree of labeling.[8][10] | |
| Lack of Reproducibility | Inconsistent Reagent Activity: Moisture-sensitive reagents can degrade over time, leading to variable results.[8] | 1. Proper Reagent Handling: Equilibrate reagent vials to room temperature before opening to prevent condensation. Store under dry, inert conditions.[9] 2. Use Fresh Solutions: Always prepare solutions of activated reagents immediately before use.[8] |
| Variations in Reaction Conditions: Small changes in pH, temperature, or reaction time can lead to different outcomes.[8] | 1. Maintain Consistency: Ensure all experimental parameters are kept consistent between batches.[8] |
Data and Reagent Comparison
For challenging reactions involving steric hindrance, the choice of coupling reagent is critical. The following tables summarize key reagents and reaction parameters to guide your experimental design.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation
| Reagent Class | Examples | Relative Reactivity | Key Characteristics |
| Carbodiimides | EDC, DCC | Low-Medium | Often inefficient for hindered couplings; requires an additive like NHS or HOBt.[4][13] |
| Aminium/Uronium (OBt-based) | HBTU, TBTU | Medium-High | Good general-purpose reagents, but less effective than OAt- or Oxyma-based reagents for difficult couplings.[4] |
| Aminium/Uronium (OAt-based) | HATU | Very High | Considered one of the most efficient reagents for hindered couplings due to the formation of highly reactive OAt esters.[4] |
| Aminium/Uronium (Oxyma-based) | COMU | Very High | Performance is often comparable to or better than HOBt-based reagents and can rival HOAt-based reagents; considered a safer alternative to HOBt.[14] |
| Phosphonium (OAt-based) | PyAOP | Very High | Highly efficient for hindered couplings, similar in performance to HATU.[13] |
| Acyl Fluoride Precursors | TFFH, BTFFH | High | Converts carboxylic acids to small, highly reactive acyl fluorides, which is an effective strategy for overcoming extreme steric hindrance.[3][7] |
Table 2: Recommended Reaction Parameters for Protein Labeling with an NHS-Ester Activated PEG Linker
| Parameter | Recommended Range | Rationale |
| Molar Excess of PEG-NHS Ester | 10- to 50-fold | A higher molar excess helps drive the reaction towards a higher degree of labeling. This must be optimized to avoid protein aggregation.[10] |
| Reaction pH | 7.2 - 8.5 | This range provides a good balance between ensuring the primary amines on the protein are deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[8][10] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is typically sufficient for 1-4 hours. 4°C can be used for longer incubations (e.g., overnight) to reduce the risk of protein degradation.[8][10] |
| Reaction Time | 1 - 4 hours | Can be extended, but the risk of NHS ester hydrolysis increases over time.[10] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency and reduce the necessary molar excess of the PEG reagent.[8][10] |
Experimental Protocols
Protocol 1: General Procedure for Coupling a Carboxylic Acid to this compound using a Potent Coupling Reagent (HATU)
This protocol is intended for situations where standard EDC/NHS chemistry fails due to steric hindrance.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve the this compound linker (1.2 equivalents) in anhydrous DMF.
-
-
Activation:
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the carboxylic acid/HATU solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. For very hindered substrates, the reaction may require heating (e.g., 50°C) and longer reaction times (12-24 hours).[3]
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or TLC to check for the consumption of starting materials and the formation of the product.[3]
-
-
Work-up and Purification:
-
Once complete, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography or reverse-phase HPLC.[3]
-
Protocol 2: General Procedure for Labeling a Protein with an Amine-Reactive PEG3-NHS Ester
-
Protein Preparation:
-
PEG-NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[8]
-
-
Purification:
Protocol 3: Monitoring Reaction Progress by Reverse-Phase HPLC (RP-HPLC)
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV absorbance at a wavelength suitable for your molecule (e.g., 220 nm for amide bonds, 280 nm for proteins containing Trp/Tyr).[12]
-
-
Procedure:
-
At various time points (e.g., t=0, 1h, 4h, 24h), take a small aliquot of the reaction mixture and quench it (if necessary) to stop the reaction.
-
Inject samples of the starting materials and the reaction time points.
-
The conjugated product is typically more hydrophobic than the unreacted protein or polar PEG linker and should have a different retention time, allowing for the reaction progress to be monitored.[12]
-
Visualizations
Caption: Conceptual diagram of steric hindrance blocking a reaction.
Caption: Troubleshooting flowchart for low yield this compound reactions.
Caption: Experimental workflow for protein labeling via NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
stability issues of NH2-PEG3 in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NH2-PEG3 in various buffer systems. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The two main points of potential degradation are the terminal primary amine group and the polyethylene glycol (PEG) backbone itself. The ether linkages within the PEG chain are generally stable, but can undergo slow oxidative degradation over time, especially at elevated temperatures and in the presence of oxygen.[1] The reactivity of the amine group is pH-dependent.
Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?
A2: To ensure the long-term stability and reactivity of this compound, proper storage is crucial.
| Form | Storage Condition | Duration | Rationale |
| Solid | -20°C, desiccated, protected from light, under an inert atmosphere (e.g., Argon or Nitrogen) | Long-term (months to years) | Minimizes degradation from moisture, light, and oxidation.[1] |
| Stock Solution | -20°C or -80°C in an anhydrous solvent (e.g., DMSO, DMF), aliquoted | Up to 1 month | Prevents repeated freeze-thaw cycles and minimizes exposure to atmospheric moisture and oxygen. |
| Aqueous Solution | 4°C, protected from light | Short-term (days) | Recommended to be prepared fresh before use to ensure maximum reactivity. |
Q3: Which buffer systems are recommended for working with this compound?
A3: The choice of buffer is critical, especially for subsequent conjugation reactions.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers are generally compatible with amine-terminated PEGs.[1] The optimal pH for reactions involving the primary amine is typically between 7.2 and 8.5 to balance amine nucleophilicity with the stability of reactive partners (like NHS esters).
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the this compound in conjugation reactions targeting the amine group.[1]
Q4: What are the main degradation pathways for this compound?
A4: The two primary degradation pathways are:
-
Oxidative Degradation of the PEG Backbone: This process can be initiated by heat, light, or transition metal ions and involves the formation of reactive oxygen species. It can lead to chain scission and the formation of byproducts such as formaldehyde and formic acid.[2]
-
Reactions of the Terminal Amine Group: While the amine group itself is relatively stable, it can react with components in the buffer or other molecules in the solution, especially at non-optimal pH values.
Troubleshooting Guides
Problem: Low yield in a conjugation reaction involving this compound.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure this compound has been stored correctly. If in doubt, use a fresh vial. Prepare aqueous solutions of this compound immediately before use. |
| Incorrect Buffer | Verify that the buffer does not contain primary amines (e.g., Tris, glycine). If so, perform a buffer exchange of your other reactant into a recommended buffer like PBS or HEPES. |
| Suboptimal pH | Check the pH of your reaction mixture. For reactions with NHS esters, the optimal pH is typically between 7.2 and 8.5. A lower pH will result in a protonated, less reactive amine. |
| Hydrolysis of Reaction Partner | If reacting this compound with a moisture-sensitive compound (e.g., an NHS ester), ensure the reaction partner has not hydrolyzed. Prepare solutions of the reaction partner in an anhydrous solvent and add to the aqueous buffer containing this compound immediately before starting the reaction. |
Problem: Unexpected side products are observed in my reaction mixture.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation of PEG Chain | Degas buffers before use to remove dissolved oxygen. Consider adding a chelating agent like EDTA to scavenge metal ions that can catalyze oxidation. Store stock solutions under an inert gas. |
| Reaction with Buffer Components | Ensure the buffer system is inert and does not contain reactive species that could interact with the amine or PEG chain. |
| Contaminants in Reagents | Use high-purity reagents and solvents to minimize the introduction of contaminants that could lead to side reactions. |
Data Presentation
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following table provides an illustrative summary of the expected stability based on the known behavior of similar short-chain amino-PEG compounds. Note: This data is for illustrative purposes and should be confirmed by experimental studies for your specific application.
Illustrative Stability of this compound in Aqueous Buffers
| Buffer System (50 mM) | pH | Temperature | Estimated Half-life | Stability Rating |
| Sodium Phosphate | 5.5 | 4°C | > 1 month | High |
| Sodium Phosphate | 5.5 | 25°C | Several weeks | Moderate |
| PBS | 7.4 | 4°C | > 1 month | High |
| PBS | 7.4 | 25°C | 1-2 weeks | Moderate |
| Sodium Borate | 8.5 | 4°C | > 1 month | High |
| Sodium Borate | 8.5 | 25°C | Several days | Low to Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
C18 reversed-phase HPLC column
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the this compound stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution in PBS at 60°C for 48 hours.
-
Control: Keep an aliquot of the this compound stock solution in PBS at 4°C.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC. A typical gradient would be 5-95% Mobile Phase B over 15-20 minutes.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the remaining this compound peak.
-
Characterize any new peaks corresponding to degradation products, ideally using LC-MS.
-
Mandatory Visualization
Caption: Potential degradation pathways for this compound, including oxidative chain scission and reactions involving the terminal amine group.
Caption: A general experimental workflow for assessing the stability of this compound under various stress conditions.
References
common side reactions with NH2-PEG3 and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with NH2-PEG3 linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker featuring a primary amine (-NH2) group and a hydroxyl (-OH) group separated by a three-unit polyethylene glycol (PEG) spacer.[1] The primary amine allows for conjugation to molecules containing carboxylic acids or activated esters, while the hydroxyl group can be further modified.[1] The PEG chain enhances solubility and reduces non-specific protein adsorption.[2][3] Its primary applications are in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][4][5]
Q2: What are the most common side reactions observed when using this compound?
The most common side reactions include:
-
Di-PEGylation or Cross-linking: If the target molecule has multiple reactive sites, more than one PEG chain may attach, or cross-linking between molecules can occur.[6]
-
Reaction with unintended functional groups: The amine group of this compound can potentially react with other electrophilic groups on your target molecule besides the intended one.[7]
-
Hydrolysis of activated esters: When coupling this compound to a molecule activated with an NHS ester, the ester can hydrolyze in aqueous buffers, reducing the reaction yield.[8]
-
Non-specific binding: The PEG chain itself can sometimes lead to non-specific interactions, although it is generally used to reduce this phenomenon.[2][3]
Q3: How should I store this compound?
For long-term stability, it is recommended to store this compound at -20°C or -80°C, protected from light.[5] If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of activated ester (e.g., NHS ester) | Perform the reaction in an amine-free buffer (e.g., PBS, HEPES) and use the activated molecule immediately after preparation.[8][9] |
| Suboptimal pH | For reactions with NHS esters, maintain a pH between 7.2 and 8.5.[6][9] | |
| Steric Hindrance | Optimize the reaction temperature (gentle heating to 40-50°C may help) or use a more polar aprotic solvent like DMF or DMSO.[4] | |
| Inactive Reagents | Ensure coupling reagents (e.g., EDC, NHS) are fresh and have been stored correctly.[9] | |
| Multiple Products Observed (e.g., by LC-MS) | Di-PEGylation or Multi-PEGylation | Use a lower molar ratio of the this compound linker to the target molecule.[4] |
| Reaction with unintended functional groups | Adjust the reaction pH to favor the desired reaction. For example, primary amines are more nucleophilic at a slightly alkaline pH.[6] | |
| Difficulty in Product Purification | High Polarity of PEGylated Product | Use reverse-phase HPLC for purification, as PEGylated compounds can adhere strongly to normal-phase silica gel.[7] |
| Presence of Unreacted Reagents | Utilize size-exclusion chromatography (SEC) to separate the larger PEGylated product from smaller unreacted molecules.[8] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid-containing molecule with EDC and NHS, followed by conjugation to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0 (amine-free)
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 2-5 fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to this compound:
-
Dissolve this compound in the Conjugation Buffer.
-
Add the freshly activated carboxylic acid solution to the this compound solution. A 1.5 to 20-fold molar excess of the activated molecule over this compound is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC.
-
Protocol 2: Monitoring Reaction Progress by LC-MS
Procedure:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately by diluting it in a suitable solvent (e.g., water with 0.1% formic acid).
-
Analyze the sample by LC-MS to identify the molecular weights of the starting materials, desired product, and any side products. The expected mass of the conjugate will be the sum of the mass of the this compound and the target molecule, minus the mass of water (18 Da).
Visualizations
Caption: Experimental workflow for conjugating this compound to a carboxylic acid.
Caption: Troubleshooting decision tree for this compound conjugation reactions.
References
- 1. This compound-OH, 6338-55-2, GMP Standard PEG Linker- Biopharma PEG [biochempeg.com]
- 2. Amino-PEG3-CH2CO2-t-butyl ester PEG Linker [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NH2-PEG3 Linker Length for PROTAC Efficiency
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to optimize the NH2-PEG3 linker length in Proteolysis-Targeting Chimeras (PROTACs) for enhanced protein degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to the this compound linker.
Issue 1: My PROTAC shows good binary binding but poor or no target degradation.
-
Question: I've confirmed that my PROTAC binds to both the target protein and the E3 ligase independently, but I'm not observing any significant degradation of my target protein in cellular assays. What are the potential linker-related problems?
-
Answer: This is a common challenge in PROTAC development and often points to suboptimal ternary complex formation, where the linker plays a crucial role.[1] Here are the key linker-related factors to investigate:
-
Incorrect Linker Length: The this compound linker might be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together effectively. Conversely, a linker that is too long can lead to a non-productive ternary complex where the necessary ubiquitination sites on the target protein are not accessible.[1][2]
-
Inefficient Ternary Complex Formation: The flexibility and conformation of the PEG linker may not be ideal for the specific protein-protein interactions required for a stable and productive ternary complex.[3]
-
Poor Cell Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may be hindering its ability to cross the cell membrane and reach its intracellular target.[3] While PEG linkers can improve solubility, there is a trade-off between linker length and cell permeability.[2]
-
Troubleshooting Workflow:
Issue 2: I'm observing a pronounced "hook effect" with my PROTAC.
-
Question: My PROTAC shows potent degradation at lower concentrations, but the effect diminishes at higher concentrations. How can I address this with linker optimization?
-
Answer: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[2][4] The linker can influence the severity of this effect.
-
Suboptimal Linker Conformation: The flexibility of the PEG linker might be favoring the formation of binary complexes at higher concentrations.
-
High-Affinity Binary Interactions: If the individual ligands have very high affinity for their respective proteins, this can exacerbate the hook effect.
-
Mitigation Strategies:
-
Vary Linker Length and Composition: Experiment with different NH2-PEGn linker lengths. Sometimes a shorter or longer linker can alter the kinetics of binary versus ternary complex formation.
-
Introduce Linker Rigidity: Consider incorporating more rigid elements into the linker, such as piperazine or triazole rings, to modulate the conformational flexibility and potentially favor ternary complex formation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the ideal this compound linker length for a PROTAC?
There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[5] However, studies have shown that linkers in the range of 4 to 12 PEG units often exhibit good efficacy for many targets.[5] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable or non-productive ternary complex.[2][5]
Q2: How does the this compound linker affect the physicochemical properties of a PROTAC?
The this compound linker significantly influences key physicochemical properties:
-
Solubility: The PEG component is hydrophilic and generally improves the aqueous solubility of the PROTAC molecule.[2][6]
-
Cell Permeability: There is a complex relationship between PEG linker length and cell permeability. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of the linker may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and improving cell entry.[2][7]
-
Flexibility: PEG linkers provide conformational flexibility, which can be advantageous for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination. However, excessive flexibility can be entropically unfavorable for ternary complex formation.[2]
Q3: What are common issues encountered during the synthesis of PROTACs with NH2-PEG linkers?
Low yields are a common problem in PROTAC synthesis. Key areas to troubleshoot include:
-
Inefficient Amide Coupling: The amide bond formation between the NH2-PEG linker and a carboxylic acid on one of the ligands can be a challenging step. Ensure you are using appropriate coupling reagents (e.g., HATU, HOBt) and conditions.
-
Side Reactions: The amine group of the linker can participate in side reactions. Protecting group strategies may be necessary.
-
Purification Challenges: The high polarity of PEGylated PROTACs can make purification by normal-phase chromatography difficult, leading to poor recovery. Reverse-phase HPLC is often a more suitable purification method.[1]
Data Presentation
Table 1: Impact of NH2-PEGn Linker Length on BRD4 Degradation
This table summarizes representative data for a series of PROTACs targeting BRD4, illustrating the effect of varying the NH2-PEG linker length on degradation potency (DC50) and efficacy (Dmax).
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-PEG2 | NH2-PEG2-COOH | 25 | >95 | 1.8 |
| PROTAC-PEG3 | This compound-COOH | 15 | >95 | 1.5 |
| PROTAC-PEG4 | NH2-PEG4-COOH | 8 | >95 | 1.2 |
| PROTAC-PEG5 | NH2-PEG5-COOH | 12 | >90 | 1.0 |
| PROTAC-PEG6 | NH2-PEG6-COOH | 30 | ~90 | 0.8 |
Data is representative and compiled from various sources for illustrative purposes. Absolute values are target and cell line dependent.[8]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying NH2-PEGn Linker Lengths
This protocol describes a general method for the synthesis of a PROTAC via amide coupling.
Protocol 2: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.[9]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is used to measure the binding affinities and kinetics of binary and ternary complexes.
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated to assess the stability of the ternary complex.
Signaling Pathway and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine-PEG3-COOH, 784105-33-5 - Biopharma PEG [biochempeg.com]
analytical methods to monitor NH2-PEG3 reaction progress
Welcome to the technical support center for monitoring NH2-PEG3 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on analytical methodologies, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of an this compound reaction?
A1: A multi-faceted analytical approach is often required to effectively monitor this compound reactions and characterize the resulting conjugates.[1][2] The primary techniques employed include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are indispensable for separating the PEGylated product from unreacted starting materials and byproducts, as well as assessing purity.[1][]
-
Mass Spectrometry (MS): Provides definitive confirmation of the conjugation by determining the molecular weight of the product.[1][4] Techniques like MALDI-TOF and ESI-MS are commonly used.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful for detailed structural elucidation, confirming the covalent bond formation, and quantifying the degree of PEGylation.[1][6]
-
Thin-Layer Chromatography (TLC): A rapid and simple method for qualitative monitoring of reaction progress by observing the appearance of product spots and disappearance of starting material spots.[7][8][9]
Q2: How do I choose the right analytical method for my specific application?
A2: The choice of analytical technique depends on the specific requirements of your analysis, such as the need for quantitative data, structural information, or high-throughput screening.[1]
-
For routine reaction monitoring and purity checks , HPLC/UPLC and TLC are often sufficient.
-
For unequivocal confirmation of conjugation and molecular weight , Mass Spectrometry is essential.
-
For detailed structural information and quantification of PEGylation , NMR spectroscopy is the most robust method.[1]
-
A combination of these techniques provides the most comprehensive characterization of your PEGylated product.[1]
Q3: My this compound linker doesn't have a UV chromophore. How can I detect it and the PEGylated product using HPLC?
A3: This is a common challenge as polyethylene glycol itself lacks a strong UV chromophore.[10][11] To overcome this, you can use universal detectors in-line with or instead of a UV detector:
-
Charged Aerosol Detector (CAD): Provides a response for all non-volatile analytes, making it ideal for detecting PEG and PEGylated molecules.[10][12]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is well-suited for this purpose.[1]
-
Refractive Index Detector (RID): Can be used to measure PEG concentrations, especially in size-exclusion chromatography.[]
Alternatively, if your target molecule has a chromophore, you can monitor its disappearance and the appearance of the shifted peak of the PEGylated product.
Troubleshooting Guides
Issue 1: Low or No Product Formation Observed by LC-MS
| Potential Cause | Recommended Solution |
| Inactive Coupling Reagents | Use fresh, high-quality coupling reagents (e.g., HATU, EDC/NHS). Ensure proper storage conditions to prevent degradation.[13] |
| Suboptimal Reaction pH | The pH for activating carboxyl groups (with EDC/NHS) is typically 4.5-6.0, while the subsequent reaction with the amine is optimal at pH 7.2-8.5. Consider a two-step pH adjustment.[14] |
| Presence of Competing Amines in Buffer | Buffers like Tris contain primary amines that can compete with your reaction. Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer.[14][15] |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis. Add the this compound linker promptly after the activation step.[14][15] |
| Steric Hindrance | If the reaction site on your target molecule is sterically hindered, consider increasing the reaction time or temperature, or using a PEG linker with a longer spacer arm.[14][16] |
Issue 2: Complex Mixture of Products Observed in Chromatogram
| Potential Cause | Recommended Solution |
| Multiple Reaction Sites | If your target molecule has multiple amine-reactive sites, you may get a mixture of mono-, di-, and multi-PEGylated products.[17] To achieve site-specific PEGylation, you may need to use protecting groups or protein engineering strategies.[18] |
| Side Reactions | Unwanted side reactions can lead to a complex product profile. Ensure an inert atmosphere if your reagents are sensitive to oxidation.[13] |
| Degradation of Product or Starting Material | The reaction conditions (e.g., prolonged reaction time, high temperature) might be causing degradation. Monitor the reaction at different time points to identify the optimal reaction time. |
Issue 3: Difficulty in Quantifying the Degree of PEGylation by ¹H NMR
| Potential Cause | Recommended Solution |
| Overlapping Signals | Protons from the PEG chain may overlap with signals from your target molecule. |
| Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[2] | |
| 2D NMR techniques like COSY and HSQC can help to resolve overlapping signals and confirm connectivity.[2] | |
| Incorrect Integration | The broad peak of the PEG backbone can be difficult to integrate accurately. |
| Compare the integral of a well-resolved signal from your target molecule to the integral of the characteristic repeating unit of the PEG chain (-O-CH₂-CH₂-).[1] | |
| Ensure that the relaxation delays are sufficient for quantitative analysis. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Reaction by RP-HPLC
-
System Preparation: Use an HPLC or UPLC system equipped with a UV detector and, if possible, a universal detector like CAD or ELSD.[1][12]
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase:
-
Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes to separate polar starting materials from the more hydrophobic PEGylated product.[14] Optimize the gradient based on the retention times of your specific compounds.
-
Flow Rate: Typically 0.8-1.2 mL/min for HPLC or 0.2-0.5 mL/min for UPLC.[2]
-
Detection: Monitor UV absorbance at a wavelength appropriate for your target molecule (e.g., 220 nm for peptide bonds, 280 nm for proteins with Trp/Tyr).[14] Use the universal detector to observe all components.
-
Sample Preparation: At various time points (e.g., 0 hr, 1 hr, 4 hr, overnight), take an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by adding a small amount of an acid like TFA), and dilute it with a solvent compatible with the mobile phase.
-
Analysis: Inject the starting materials and the reaction mixture aliquots. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product. The PEGylated product is expected to have a different retention time (often longer) than the starting amine-containing molecule.
Protocol 2: Qualitative Monitoring of Reaction Progress by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil about 1 cm from the bottom.[8]
-
Spotting: Use a capillary tube to spot the following on the starting line:[7]
-
Lane 1: Starting material (your molecule to be PEGylated).
-
Lane 2: Co-spot (spot the starting material first, then the reaction mixture on top).
-
Lane 3: Reaction mixture aliquot.
-
-
Developing the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The solvent level should be below the starting line.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and let it dry. Visualize the spots under a UV lamp if your compounds are UV-active.[8] Alternatively, use a staining solution (e.g., potassium permanganate or ninhydrin for amines) to visualize the spots.
-
Interpretation: The reaction is progressing if you observe the disappearance of the starting material spot and the appearance of a new spot (the product) in the reaction mixture lane. The new product spot will likely have a different Rf value.[9]
Data Presentation
Table 1: Comparison of Analytical Techniques for Monitoring this compound Reactions
| Technique | Information Provided | Sensitivity | Throughput | Key Advantages |
| RP-HPLC/UPLC | Purity, presence of impurities, retention time[2] | High (ng range) | High | Robust, quantitative, easily automated[2] |
| LC-MS | Molecular weight confirmation, identification of byproducts | Very High (pg-fg range) | High | Unequivocal identification of products[1] |
| ¹H NMR | Structural elucidation, degree of PEGylation[1] | Low (mg range) | Low | Provides detailed structural information[1] |
| TLC | Qualitative reaction progress | Moderate (µg range) | Very High | Simple, rapid, and inexpensive |
Visualizations
Caption: Workflow for monitoring an this compound conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 7. How To [chem.rochester.edu]
- 8. coconote.app [coconote.app]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. creativepegworks.com [creativepegworks.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing NH2-PEG3 Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of NH2-PEG3 conjugates is critical for ensuring the quality, efficacy, and safety of novel therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of key analytical techniques for characterizing these conjugates, complete with experimental protocols, quantitative data, and visual workflows to aid in method selection and implementation.
Introduction to this compound Conjugate Characterization
An this compound linker is a short polyethylene glycol chain with a terminal amine group, commonly used to connect a targeting moiety to a payload, such as a small molecule drug. The characterization of the resulting conjugate is essential to confirm its identity, purity, and stability. A multi-faceted analytical approach is typically required for comprehensive characterization. This guide focuses on four primary analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Key Analytical Techniques: A Head-to-Head Comparison
A combination of analytical methods is often the most robust approach to unequivocally confirm the successful synthesis and purity of an this compound conjugate.[1] Mass spectrometry provides definitive confirmation of the molecular weight, while NMR spectroscopy offers detailed structural elucidation.[2] HPLC is indispensable for assessing purity and quantifying the conjugate, and FTIR can provide quick confirmation of key functional groups.
The choice of technique will depend on the specific information required, the complexity of the conjugate, and the available instrumentation. For routine quality control, HPLC is often the method of choice due to its high throughput and quantitative capabilities.[] For detailed structural confirmation and characterization of novel conjugates, a combination of MS and NMR is essential.
Quantitative Data Comparison
The performance of each analytical technique can be evaluated based on several key parameters. The following table summarizes the typical performance characteristics of MS, NMR, HPLC, and FTIR for the analysis of this compound conjugates.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Molecular Weight Confirmation, Impurity Identification | Detailed Structural Elucidation, Purity Assessment | Purity, Quantification, Presence of Impurities | Identification of Functional Groups |
| Resolution | High (enabling isotopic resolution) | High (for structural isomers) | High (for separation of closely related species) | Low to Moderate |
| Sensitivity | High (pg to ng range) | Moderate (µg to mg range) | High (ng range) | Low (µg to mg range) |
| Limit of Detection (LOD) | As low as 40 fmol for PEG 2000[4] | ~10 µg/mL for PEG in biological fluids[5] | ~5-10 µg/mL for PEG oligomers[6][7] | Typically in the µg range |
| Quantitative Accuracy | Semi-quantitative to Quantitative (with standards) | High (qNMR is a primary ratio method) | High (with appropriate standards) | Semi-quantitative at best |
| Sample Throughput | Moderate to High | Low to Moderate | High | High |
| Strengths | Definitive identity confirmation, high sensitivity. | Provides unambiguous structural information, non-destructive.[8] | Robust, quantitative, easily automated for quality control. | Fast, simple, provides confirmation of covalent bond formation.[9] |
| Limitations | Ionization suppression can affect quantification. | Lower sensitivity, complex spectra for large molecules.[10] | Requires a chromophore or universal detector (e.g., ELSD, CAD) for PEG.[11] | Provides limited structural detail, not suitable for complex mixtures. |
Experimental Protocols
Detailed methodologies for the four key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific this compound conjugates.
Mass Spectrometry (ESI-LC/MS)
Objective: To confirm the molecular weight of the this compound conjugate and identify any impurities. Electrospray ionization coupled with liquid chromatography (LC-MS) is a powerful technique for the analysis of PEGylated molecules.[12]
Methodology:
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[12]
-
For conjugates with proteins, buffer exchange into a volatile buffer like 10 mM ammonium acetate may be required.[2]
-
Centrifuge the sample to remove any particulate matter.
-
-
LC-MS Parameters:
-
LC System: HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min for UHPLC or 0.8-1.2 mL/min for HPLC.[1]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[13]
-
Ionization Mode: Positive ion mode is generally used for amine-containing compounds.
-
-
Data Analysis:
-
Process the acquired data to obtain the mass spectrum.
-
Identify the peaks corresponding to the expected molecular weight of the conjugate and any common adducts (e.g., [M+H]+, [M+Na]+, [M+K]+).[12]
-
Compare the experimental molecular weight to the theoretical molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation of the conjugate and confirm the covalent attachment of the PEG linker.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[14]
-
-
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.[14]
-
Experiments:
-
¹H NMR: Provides information on the proton environment. Key signals include the characteristic peaks for the PEG backbone (-O-CH₂-CH₂-), the terminal amine protons, and protons of the conjugated molecule.[8]
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons for unambiguous structural assignment.
-
-
-
Data Analysis:
-
Process the raw data (FID) using appropriate software.
-
Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the conjugate structure.[14]
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of different proton groups, confirming the stoichiometry of the conjugation.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the conjugate and quantify any impurities. Reversed-phase HPLC (RP-HPLC) is a common method for this purpose.[1]
Methodology:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., water/acetonitrile mixture).
-
Prepare the mobile phases. For RP-HPLC, this typically consists of an aqueous phase (A) and an organic phase (B), both often containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[1]
-
-
Chromatographic Conditions:
-
System: An HPLC or UPLC system.
-
Column: A C18 column is a common choice.[1]
-
Gradient: A linear gradient from a low to a high percentage of the organic mobile phase (e.g., 5% to 95% B).
-
Flow Rate: Typically 0.2-1.2 mL/min depending on the column dimensions.[1]
-
Detector: Since PEG lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred.[11][15] If the conjugated molecule has a chromophore, a UV detector can be used.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the conjugate based on the relative peak areas.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the conjugate and confirm the formation of new covalent bonds.
Methodology:
-
Sample Preparation:
-
For solid samples, a small amount of the conjugate can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]
-
Alternatively, a KBr pellet can be prepared.
-
For liquid samples, a thin film can be cast onto a salt plate (e.g., NaCl).
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the starting materials and the final conjugate.
-
Look for the appearance of new bands or the disappearance of bands corresponding to the reactive groups to confirm the conjugation reaction. For example, the formation of an amide bond will result in characteristic C=O and N-H stretching and bending vibrations.[9]
-
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a commonly used linker in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC in inducing the degradation of a target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 4. Poly(ethylene glycol) limits of detection using internal matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shura.shu.ac.uk [shura.shu.ac.uk]
Comparative Analysis of NH2-PEG3 Derivatives: An HPLC and Mass Spectrometry Perspective
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the purity and characterization of bifunctional linkers are of paramount importance. Among the most utilized linkers are the amino-PEG3 derivatives, which offer a hydrophilic spacer and reactive handles for conjugation. This guide provides a comparative analysis of three common NH2-PEG3 products—this compound-COOH, this compound-Amine, and this compound-Thiol—with a focus on their analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Product Performance Comparison
The choice of an this compound derivative is dictated by the specific conjugation chemistry required. While all three linkers share the same PEG3 core, their terminal functional groups impart distinct reactivity and analytical characteristics. The purity of these reagents is critical, as impurities can lead to unwanted side reactions and heterogeneity in the final conjugate.
| Product | Alternative Names | Typical Purity | Molecular Weight ( g/mol ) | Key Application | Primary Reactive Partners |
| This compound-COOH | Amino-PEG3-acid | ≥95% | 221.25 | Amide bond formation | Primary amines (via EDC, NHS activation) |
| This compound-Amine | Amino-PEG3-diamine | ≥95% - 98% | 192.26 | Amide bond formation, reductive amination | Carboxylic acids, activated esters (e.g., NHS esters), aldehydes, ketones |
| This compound-Thiol | Amino-PEG3-sulfhydryl | >96% | 165.25 | Thioether bond formation | Maleimides, haloacetamides, other thiol-reactive groups |
Experimental Protocols
Accurate characterization of these linkers is essential for quality control and to ensure reproducible results in downstream applications. Below are detailed protocols for the analysis of this compound derivatives by Reversed-Phase HPLC (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method is suitable for assessing the purity of all three this compound derivatives and for monitoring the progress of conjugation reactions.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
Chromatographic Conditions:
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Sample Preparation:
-
Dissolve the this compound product in a compatible solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
This protocol is for the confirmation of the molecular weight of the this compound derivatives.
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument for high resolution).
Sample Preparation:
-
Prepare a stock solution of the this compound product at 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
Mass Spectrometry Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50 - 1000
Visualizing Experimental Workflows
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflows for HPLC and Mass Spectrometry analysis of this compound products.
A Head-to-Head Comparison of Amine-Terminated PEG Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates, influencing the efficacy, stability, and pharmacokinetic profile of therapeutic molecules. Polyethylene glycol (PEG) linkers, particularly those with terminal amine groups, have become a cornerstone in bioconjugation due to their hydrophilicity, biocompatibility, and versatile reactivity. This guide provides an in-depth, objective comparison of NH2-PEG3 with other amine-terminated PEG linkers of varying lengths, supported by experimental data to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
This compound is a short, discrete PEG (dPEG®) linker with three ethylene glycol units, offering a balance of hydrophilicity and a defined spacer length. Its terminal primary amine groups are reactive towards various functional groups like carboxylic acids and activated NHS esters, making it a versatile tool for crosslinking molecules. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the performance of the resulting bioconjugate. While shorter linkers like this compound can create more compact conjugates, longer PEG chains may offer advantages in solubility and in vivo circulation half-life.
Quantitative Comparison of Amine-Terminated PEG Linker Performance
The choice of an optimal PEG linker length often involves a trade-off between various physicochemical and biological properties. The following tables summarize quantitative data from multiple studies, highlighting the impact of PEG chain length on key performance indicators.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated Molecule | Key Findings & References |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8).[1] |
| PEG4 | Not directly reported, but trend suggests a moderate decrease. | - | Shorter PEGs offer some improvement in PK over non-PEGylated counterparts. |
| PEG8 | ~4.2 | 2.0 | Intermediate PEG lengths significantly reduce clearance.[1] |
| PEG12 | Not directly reported, but trend suggests further decrease. | - | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance.[1] |
| PEG24 | ~2.5 | 3.4 | Demonstrates a substantial decrease in clearance, leading to longer circulation.[1] |
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Key Findings & References |
| Shorter PEGs (e.g., PEG3, PEG4) | Generally lower IC50 (higher potency) | Shorter linkers can lead to more efficient payload release or less steric hindrance at the target site.[2][3] |
| Intermediate PEGs (e.g., PEG8, PEG12) | May show slightly higher IC50 (lower potency) | The increased chain length can sometimes sterically hinder the interaction of the ADC with its target cell.[1][3] |
| Longer PEGs (e.g., PEG24, 4 kDa) | A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity. | Excessively long PEG chains can create a "PEG shroud," impeding binding to the cell surface receptor.[1][3] |
Table 3: Physicochemical and Reactive Properties of Amine-Reactive PEG Linkers
| Property | NHS Esters | Sulfo-NHS Esters | TFP Esters |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited aqueous solubility. | Water-soluble. | Generally more hydrophobic than NHS esters. |
| Reactivity | High reactivity towards primary amines at pH 7.2-9.0. | Comparable to NHS esters. | High reactivity, often higher than NHS esters. |
| Stability in Aqueous Solution | Prone to hydrolysis, which increases with pH. | Similar hydrolytic stability to NHS esters. | More stable against hydrolysis compared to NHS esters, especially at basic pH. |
| Cell Membrane Permeability | Permeable. | Impermeable, ideal for cell surface labeling. | Permeable. |
Experimental Protocols
To facilitate the objective comparison of different PEG linkers in your research, detailed methodologies for key experiments are provided below.
Protocol 1: General Protein PEGylation using Amine-Reactive PEG Linkers
This protocol outlines the conjugation of a payload containing a carboxylic acid to an antibody using an Amine-PEG-Amine linker, often activated as an NHS ester.
Materials:
-
Antibody solution (e.g., 5 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
Amine-reactive PEG linker (e.g., PEG-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform dialysis or use a desalting column.[4]
-
Prepare PEG-NHS Solution: Immediately before use, dissolve the calculated amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]
-
Initiate Reaction: Slowly add the calculated volume of the PEG-NHS stock solution to the stirring protein solution. The molar ratio of PEG-linker to protein will depend on the desired degree of PEGylation and should be optimized.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.[4]
-
Purification: Remove excess PEG reagent and byproducts via size-exclusion chromatography (SEC), dialysis, or affinity purification.
Protocol 2: In Vitro Cytotoxicity Assay for ADCs
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linkers.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linkers
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers and incubate for a period of 72-96 hours.[3]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.[3]
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 for each ADC using appropriate software.[3]
Visualizing Key Processes
To better illustrate the principles discussed, the following diagrams have been generated.
References
A Head-to-Head Comparison of NH2-PEG3 and SMCC Linkers for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Your Antibody-Drug Conjugate
The judicious selection of a linker is a critical determinant in the successful development of antibody-drug conjugates (ADCs). The linker not only covalently attaches the potent cytotoxic payload to the targeting antibody but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall therapeutic index. This guide provides a detailed, objective comparison of two commonly employed heterobifunctional linkers: the hydrophilic, flexible NH2-PEG3 linker and the more rigid, hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This comparison is supported by a summary of available experimental data, detailed experimental protocols, and visualizations of key concepts to aid researchers in making informed decisions for their ADC programs.
Chemical Properties and Reaction Mechanisms
Both this compound and SMCC are heterobifunctional linkers designed to connect a molecule with a primary amine to a molecule with a sulfhydryl (thiol) group. In the context of antibody conjugation, one end of the linker reacts with primary amines, such as the side chains of lysine residues on the antibody, while the other end reacts with a thiol group on the payload.
This compound (Amino-PEG3-amine) is a polyethylene glycol (PEG)-based linker characterized by a three-unit PEG chain flanked by amino groups. The presence of the PEG chain imparts hydrophilicity to the linker, which can enhance the solubility and reduce the aggregation of the resulting ADC, particularly when working with hydrophobic payloads. The terminal amine groups allow for a two-step conjugation process, often involving the activation of a payload's carboxyl group to form an amide bond with one of the linker's amines, followed by the conjugation of the other amine to the antibody.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable linker in ADC development.[1] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody to form a stable amide bond, and a maleimide group that reacts with sulfhydryl groups on the payload to form a stable thioether bond. The cyclohexane ring in its structure provides rigidity and contributes to its hydrophobic nature.[2]
Comparative Performance Data
The choice between a PEGylated and a non-PEGylated linker can significantly impact the performance of the resulting antibody conjugate. The following tables summarize key performance parameters based on available experimental data. While direct head-to-head comparisons of this compound and SMCC with the same antibody and payload are limited in publicly available literature, the data presented provides a comparative view of short-chain PEGylated versus non-PEGylated linkers.[3]
Table 1: Physicochemical and In Vitro Performance
| Parameter | This compound Linker | SMCC Linker | Rationale & Key Considerations |
| Hydrophilicity | High | Low | The ethylene glycol units in the PEG linker increase water solubility. The cyclohexane and succinimide moieties in SMCC are hydrophobic.[2] |
| Aggregation | Reduced propensity | Higher propensity with hydrophobic payloads | Increased hydrophilicity from the PEG linker helps to mitigate aggregation, especially with hydrophobic drugs, potentially allowing for a higher drug-to-antibody ratio (DAR).[4] |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Both linkers can be used to construct highly potent ADCs. The ultimate cytotoxicity is primarily determined by the payload and its successful intracellular delivery.[3] However, some studies have shown that longer PEG chains can sometimes reduce in vitro cytotoxicity.[5] |
| Plasma Stability | High | Generally high, but susceptible to retro-Michael reaction | The amide bonds formed with the this compound linker are highly stable. The thioether bond formed by the maleimide group in SMCC is also stable, though it can undergo a retro-Michael reaction, leading to premature drug release.[3] |
Table 2: Pharmacokinetic (PK) and In Vivo Performance
| Parameter | This compound Linker | SMCC Linker | Rationale & Key Considerations |
| Plasma Half-life (t½) | Generally longer | Shorter | The hydrophilic PEG chain reduces clearance by the reticuloendothelial system and nonspecific interactions with serum proteins, leading to prolonged circulation.[2][6] One study showed a 2.5 to 11.2-fold half-life extension for a miniaturized ADC with a PEG linker compared to an SMCC-linked version.[5] |
| Clearance (CL) | Lower | Higher | Reduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[7] |
| Area Under the Curve (AUC) | Higher | Lower | A longer half-life and lower clearance result in greater overall drug exposure. |
| In Vivo Efficacy | Potentially enhanced | Effective | Enhanced tumor accumulation due to improved PK can lead to better in vivo efficacy for PEGylated ADCs.[3][8] |
| Immunogenicity | Potentially lower | Can contribute to immunogenicity | PEGylation is known to reduce the immunogenicity of therapeutic proteins. The more hydrophobic nature of SMCC may increase the immunogenic risk.[3] |
| Drug-to-Antibody Ratio (DAR) | May allow for higher DAR with hydrophobic payloads | High DAR can lead to increased aggregation and rapid clearance | By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules to the antibody.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of ADCs. Below are generalized protocols for key experiments.
Protocol 1: Antibody Conjugation with this compound Linker (Two-Step Method)
This protocol describes a common strategy where the payload is first conjugated to the this compound linker, and the resulting payload-linker conjugate is then attached to the antibody.
A. Payload-Linker Conjugation
-
Payload Activation: Dissolve the carboxylic acid-containing payload in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution. Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the payload.
-
Conjugation to this compound: In a separate tube, dissolve this compound (1.2 equivalents) in the same anhydrous solvent. Add the activated payload solution dropwise to the this compound solution. Let the reaction proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Monitor the reaction progress by LC-MS. Once complete, purify the payload-PEG3-NH2 conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the conjugate as a solid.
B. Antibody-Payload-Linker Conjugation
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Antibody Activation: To activate the lysine residues on the antibody, react it with a 10- to 20-fold molar excess of an NHS-ester crosslinker (e.g., BS3) in the conjugation buffer for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Immediately after the incubation, remove the unreacted crosslinker using a desalting column (e.g., Sephadex G-25) or buffer exchange, pre-equilibrated with the conjugation buffer.
-
Conjugation Reaction: Add the purified payload-PEG3-NH2 conjugate (5- to 10-fold molar excess over the antibody) to the activated antibody solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the ADC: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules. Collect the fractions corresponding to the monomeric ADC.
Protocol 2: Antibody Conjugation with SMCC Linker (Two-Step Method)
This protocol involves first activating the antibody with SMCC to introduce maleimide groups, followed by the addition of the thiol-containing payload.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5).
-
Antibody Activation with SMCC: Dissolve SMCC in an organic solvent like DMSO to a concentration of 10 mM. Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Immediately after the incubation, remove the unreacted SMCC using a desalting column (e.g., Sephadex G-25) or buffer exchange, pre-equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.0). This step is crucial to prevent the quenching of the thiol-containing drug in the subsequent step.
-
Conjugation Reaction: Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO). Add the payload solution (1.5- to 5-fold molar excess over the number of introduced maleimide groups) to the maleimide-activated antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.
-
Purification of the ADC: Purify the ADC using SEC or another suitable chromatography method to remove unreacted payload, quenching reagent, and any aggregates.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.
-
UV/Vis Spectroscopy:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free drug-linker (at both 280 nm and its wavelength of maximum absorbance, λmax).
-
Measure the absorbance of the purified ADC sample at 280 nm and λmax.
-
Calculate the concentrations of the antibody and the conjugated drug using the Beer-Lambert law and a set of simultaneous equations to correct for the drug's absorbance at 280 nm.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8, etc.).
-
The relative peak area of each species can be used to calculate the average DAR.
-
-
Mass Spectrometry (MS):
-
LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (e.g., light and heavy chains after reduction). The mass difference between the unconjugated and conjugated species allows for the precise determination of the number of conjugated drugs.
-
Conclusion and Recommendations
Both this compound and SMCC are effective heterobifunctional linkers for antibody conjugation. The choice between them depends on the specific properties of the payload and the desired characteristics of the final ADC.
SMCC represents a well-established, cost-effective option suitable for payloads that do not impart significant hydrophobicity to the final conjugate. Its rigid structure can provide a well-defined distance between the antibody and the payload.
This compound , on the other hand, offers the distinct advantages of a hydrophilic PEG spacer. This can be crucial for:
-
Improving the solubility and reducing the aggregation of ADCs with hydrophobic payloads.
-
Enhancing the pharmacokinetic properties , leading to a longer circulation half-life and potentially greater tumor accumulation.
-
Enabling higher drug loading (DAR) without compromising the physicochemical properties of the ADC.
-
Potentially reducing the immunogenicity of the conjugate.
For novel ADC development, particularly with highly hydrophobic payloads or when improved pharmacokinetics are a primary goal, the incorporation of a hydrophilic PEG linker like this compound is a highly recommended strategy. The final selection should be guided by empirical data generated through the systematic evaluation of both linkers in the specific context of the antibody and payload of interest.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of NH2-PEG3 Linkers in PROTAC Design: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy.[1][2] While various linker chemistries have been explored, the choice between hydrophilic polyethylene glycol (PEG) linkers, such as NH2-PEG3, and more hydrophobic short-chain alkyl linkers remains a pivotal decision in PROTAC design. This guide provides a comprehensive comparison of this compound and short-chain alkyl linkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Unveiling the Functional Dichotomy: this compound vs. Short-Chain Alkyl Linkers
The fundamental difference between this compound and short-chain alkyl linkers lies in their physicochemical properties, which profoundly influence the overall behavior of the PROTAC molecule.[] this compound, with its repeating ethylene glycol units, imparts hydrophilicity, whereas short-chain alkyl linkers are characterized by their lipophilic nature.[1][] This distinction has significant implications for a PROTAC's solubility, cell permeability, and interaction with the cellular machinery.
Solubility and Bioavailability: A Clear Advantage for PEGylation
One of the primary advantages of incorporating a PEG linker like this compound is the enhancement of aqueous solubility.[1][5] Many potent ligands for target proteins and E3 ligases are hydrophobic, leading to PROTACs with poor solubility and limited bioavailability. The hydrophilic nature of the PEG chain can mitigate this issue, improving the drug-like properties of the molecule.[6] In contrast, short-chain alkyl linkers, being hydrophobic, may not significantly improve, and could even decrease, the aqueous solubility of a PROTAC.[1]
Cell Permeability: A Balancing Act
Cell permeability is a crucial factor for PROTACs to reach their intracellular targets.[7] Here, the comparison is more nuanced. The lipophilic character of short-chain alkyl linkers can enhance passive diffusion across the cell membrane.[] Conversely, the increased polarity of PEG linkers can sometimes reduce cell permeability, particularly with longer PEG chains.[] However, some studies have shown that for certain PROTACs, shorter PEG linkers can lead to higher membrane permeability efficiency for their given lipophilicity.[8] The ability of flexible linkers to form intramolecular hydrogen bonds and adopt folded conformations with reduced polar surface area in nonpolar environments, like the cell membrane, is a key determinant of permeability.[9][10]
Ternary Complex Formation and Stability: The Role of Flexibility
The linker's length and flexibility are critical for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[11][12] The flexibility of a PEG linker can be advantageous, allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[13] However, excessive flexibility can be detrimental, leading to less stable interactions.[13] Short-chain alkyl linkers also offer flexibility, but their conformational landscape may differ from that of PEG linkers. The optimal linker length and composition must be empirically determined for each specific target and E3 ligase pair.[11]
In Vivo Stability and Metabolism: A Potential Trade-off
Metabolic stability is a key consideration for in vivo applications. The ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to a shorter in vivo half-life.[13] Short-chain alkyl linkers are generally more metabolically stable due to the robustness of carbon-carbon bonds.[] However, modifications can be made to PEG linkers, such as incorporating rigid moieties, to improve their metabolic resistance.[13]
Quantitative Comparison of Linker Performance
The following table summarizes the expected performance characteristics of PROTACs containing an this compound linker versus a short-chain alkyl linker. The data is illustrative and based on established trends in PROTAC development.
| Property | This compound Linker | Short-Chain Alkyl Linker | Rationale |
| Aqueous Solubility | High | Low to Moderate | The hydrophilic ether groups of the PEG chain increase water solubility.[1][5] Alkyl chains are hydrophobic.[1] |
| Cell Permeability | Moderate to High | High | Alkyl linkers are more lipophilic, favoring passive diffusion.[] PEG linkers can reduce permeability if excessively long, but shorter PEGs can be efficient.[][8] |
| Metabolic Stability | Moderate | High | Ether linkages in PEG are prone to oxidative metabolism.[13] Alkyl chains are more metabolically inert.[] |
| Ternary Complex Formation | Favorable | Favorable | Both linkers provide flexibility, but the optimal conformation is system-dependent.[11][13] |
| In Vivo Half-Life | Shorter | Longer | Potential for faster metabolic clearance of PEG linkers.[13] |
Experimental Protocols for PROTAC Evaluation
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays.[11]
Western Blot Analysis for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[7]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.[7]
Methodology:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein to measure the binding affinity (KD) of the PROTAC for the E3 ligase.
-
Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a PROTAC.[]
Methodology:
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Preparation of Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer solution at a known concentration and added to the donor wells. The acceptor wells are filled with a fresh buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the change in concentration in the acceptor well over time.
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC linker optimization.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Influence of NH2-PEG3 Linker Length on Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length, with a focus on the commonly used NH2-PEG3 linker, impacts protein degradation efficiency, supported by experimental data and detailed protocols.
The Critical Role of Linker Length in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] The length and flexibility of the linker are paramount in achieving a productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase.[5]
Conversely, a suboptimal linker can be detrimental to a PROTAC's function. A linker that is too short may introduce steric hindrance, preventing the stable formation of the ternary complex.[1][2][3] On the other hand, an excessively long and flexible linker can lead to an entropic penalty and a decrease in the effective concentration required for efficient ternary complex formation, resulting in reduced degradation efficacy.[1][6] The optimal linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical optimization for each new PROTAC.[1][7]
Comparative Analysis of PEG Linker Length on Degradation Efficiency
Systematic studies have demonstrated that varying the number of PEG units in the linker can significantly alter the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different protein targets. While direct comparative data for an this compound linker across all targets is not always available, the presented data for various PEG lengths provides a strong basis for understanding its potential performance. Generally, linkers with 4 to 12 PEG units have shown good efficacy for many targets.[5]
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [1][3][7]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| 9 | >1000 | <20 | VHL |
| 12 | ~500 | ~60 | VHL |
| 16 (approximates PEG4-5) | <100 | >80 | VHL |
| 19 | ~250 | ~70 | VHL |
| 21 | ~500 | ~60 | VHL |
This data suggests that for ERα degradation, a 16-atom linker is significantly more effective than shorter or longer alternatives.[7]
Table 2: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation [5][8]
| PROTAC Linker (PEG units) | DC50 (µM) | Dmax (%) | E3 Ligase |
| 0 | <0.5 | >90 | CRBN |
| 1-2 | >5 | <50 | CRBN |
| 4-5 | <0.5 | >90 | CRBN |
Interestingly, for BRD4 degradation with a CRBN-recruiting PROTAC, both very short (0 PEG units) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) showed reduced potency.[8]
Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1][3][8]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| <12 | No degradation | 0 | Not Specified |
| 12 | Submicromolar | >70 | Not Specified |
| 21 | 3 | 96 | Not Specified |
| 29 | 292 | 76 | Not Specified |
For TBK1, a minimum linker length of 12 atoms was required for any degradation, with a 21-atom linker demonstrating the highest potency.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of PROTACs, the following diagrams illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Detailed Experimental Protocols
Accurate comparison of PROTAC efficacy relies on robust and standardized experimental methodologies. Below are protocols for key experiments used to evaluate PROTAC-mediated protein degradation.
Protocol 1: Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][9]
-
Cell Culture and Treatment:
-
Seed a relevant cell line expressing the target protein in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs with varying linker lengths in the cell culture medium.
-
Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and determine the DC50 and Dmax values using non-linear regression analysis.
-
Protocol 2: NanoLuc® Luciferase-Based Degradation Assay
This reporter gene method offers a higher-throughput alternative to Western blotting for screening PROTACs.[11][12]
-
Cell Line Generation:
-
Generate a stable cell line expressing the target protein fused to a NanoLuc® luciferase reporter.
-
-
Cell Treatment:
-
Plate the engineered cells in a 96-well or 384-well format.
-
Treat the cells with a range of PROTAC concentrations as described for the Western blot protocol.
-
-
Luminescence Measurement:
-
After the desired incubation period, add the NanoLuc® luciferase substrate to the wells.
-
Measure the luminescence signal using a plate reader. A decrease in luminescence corresponds to the degradation of the fusion protein.
-
-
Data Analysis:
-
Normalize the luminescence readings to a cell viability assay performed in parallel (e.g., CellTiter-Glo®).
-
Calculate the percentage of degradation relative to the vehicle control and determine DC50 and Dmax values.
-
Conclusion
The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system to achieve maximal protein degradation.[4][5] The provided data highlights that there is no universal optimal linker length; for some targets, shorter linkers may be preferable, while for others, longer linkers are more effective. Researchers and drug developers should undertake a systematic approach, synthesizing and evaluating a library of PROTACs with varying PEG linker lengths, including those around the common this compound size, to identify the optimal construct for their specific target protein and E3 ligase pair. The detailed protocols and workflows in this guide provide a framework for the rational design and rigorous evaluation of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Protein Degradation and PROTACs [promega.sg]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Head-to-Head Comparison
Researchers, scientists, and drug development professionals are increasingly turning to polyethylene glycol (PEG) linkers to optimize the therapeutic window of antibody-drug conjugates (ADCs). The length of these hydrophilic linkers is a critical design parameter that significantly impacts an ADC's stability, pharmacokinetics, and ultimately, its anti-tumor activity. This guide provides an objective, data-driven comparison of different PEG linker lengths in ADCs, offering insights to inform the rational design of next-generation targeted cancer therapies.
The linker in an ADC is not merely a spacer but a crucial component that dictates the overall performance of the conjugate. The inclusion of PEG chains can enhance the hydrophilicity of ADCs, particularly those with hydrophobic payloads, thereby reducing aggregation and improving solubility.[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and reduced renal clearance.[3] However, the choice of PEG linker length involves a trade-off between improved pharmacokinetics and potentially reduced in vitro potency.[1] This comparison guide will delve into the experimental data to elucidate these relationships.
Impact of PEG Linker Length on ADC Performance: A Quantitative Analysis
The following tables summarize quantitative data from preclinical studies, providing a head-to-head comparison of ADCs with varying PEG linker lengths across key performance metrics.
Table 1: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths
| Linker | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | Non-targeting MMAE ADC | Rat | Clearance | Higher |
| PEG8 | Non-targeting MMAE ADC | Rat | Clearance | Lower than no PEG |
| PEG12 | Non-targeting MMAE ADC | Rat | Clearance | Lower than PEG8 |
| No PEG | ZHER2-SMCC-MMAE | Mouse | Half-life | 1.0 (relative) |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | Mouse | Half-life | 2.5-fold increase |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | Mouse | Half-life | 11.2-fold increase |
Data adapted from studies on non-targeting and affibody-based drug conjugates, demonstrating the general trend of PEGylation on pharmacokinetic profiles.[4][5]
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Conjugate | PEG Linker Molecular Weight | Cell Line | IC50 (ng/mL) | Reduction in Cytotoxicity (fold increase in IC50) |
| ZHER2-SMCC-MMAE | None | HER2-positive cancer cells | Not specified | 1.0 |
| ZHER2-PEG4K-MMAE | 4 kDa | HER2-positive cancer cells | Not specified | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa | HER2-positive cancer cells | Not specified | 22 |
| Anti-CD30 ADC | No PEG | Karpas-299 | ~10 | - |
| Anti-CD30 ADC | PEG2 | Karpas-299 | ~10 | - |
| Anti-CD30 ADC | PEG4 | Karpas-299 | ~10 | - |
| Anti-CD30 ADC | PEG8 | Karpas-299 | ~10 | - |
| Anti-CD30 ADC | PEG12 | Karpas-299 | ~10 | - |
| Anti-CD30 ADC | PEG24 | Karpas-299 | ~10 | - |
Data adapted from studies on affibody-drug conjugates and an anti-CD30 ADC. Note that the impact on cytotoxicity can be context-dependent.[5][6]
Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| ADC Construct | PEG Linker | Animal Model | Efficacy Readout | Key Finding |
| ZHER2-SMCC-MMAE | None | NCI-N87 tumor model | Tumor Growth Inhibition | Less effective |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 tumor model | Tumor Growth Inhibition | Stronger tumor growth inhibition effect compared to no PEG |
| DAR8 ADC with mPEG24 | mPEG24 side chain | Xenograft mouse model | Tumor Suppression | Demonstrated maximum tumor suppression |
Data adapted from studies on affibody-based and Trop-2 targeting ADCs.[7][8]
Visualizing the Workflow and Rationale
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Impact of PEG linker length on key ADC properties.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Protocol 1: Synthesis of an ADC using an Aminooxy-PEG Linker
This protocol outlines the site-specific conjugation of a drug to an antibody via an aminooxy-PEG linker, which forms a stable oxime bond with an aldehyde group on the antibody.[3]
1. Generation of Aldehyde Groups on the Antibody:
- The antibody's glycan domains are oxidized using a mild oxidizing agent like sodium periodate (NaIO₄) to generate aldehyde groups.[3]
- The reaction is typically performed in the dark at 4°C for 30 minutes and then quenched with ethylene glycol.[3]
2. Conjugation Reaction:
- An aminooxy-PEG-drug linker is added in molar excess to the oxidized antibody solution.[3]
- The reaction proceeds to form a stable oxime linkage between the antibody and the linker-drug.[3]
3. Purification and Characterization:
- The resulting ADC is purified using methods such as size-exclusion chromatography (SEC) to remove unconjugated linker-drug and other reagents.[3]
- The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.[3]
Protocol 2: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of an ADC by separating species based on their hydrophobicity.[9][10]
1. Sample Preparation:
- The ADC sample is diluted in a mobile phase containing a high concentration of a salt, such as ammonium sulfate.[6]
2. Chromatographic Separation:
- The sample is injected onto an HIC column.
- A decreasing salt gradient is used to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later at lower salt concentrations.[2]
3. Data Analysis:
- The peak areas for each DAR species are integrated to calculate the average DAR and the distribution of drug-loaded species.[2]
Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC is used to assess the purity of an ADC and quantify the amount of aggregates.[11]
1. Sample Preparation:
- The ADC sample is diluted in a suitable mobile phase.[11]
2. Chromatographic Separation:
- The sample is injected onto an SEC column that separates molecules based on their hydrodynamic radius.
- Aggregates, being larger, will elute earlier than the monomeric ADC.[11]
3. Data Analysis:
- The peak areas for the aggregate and monomer peaks are integrated to determine the percentage of aggregation in the sample.[11]
Protocol 4: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells in culture.[5]
1. Cell Culture and Treatment:
- A relevant cancer cell line is seeded in 96-well plates and allowed to adhere.
- The cells are then treated with serial dilutions of the ADC.
2. Viability Assessment:
- After a set incubation period, cell viability is assessed using a method such as the MTT assay, which measures metabolic activity.[12]
3. Data Analysis:
- The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the ADC required to inhibit cell growth by 50%.[12]
Conclusion
The length of the PEG linker is a critical attribute in the design of ADCs that can be modulated to optimize their therapeutic potential. While longer PEG chains generally enhance pharmacokinetic properties and can lead to improved in vivo efficacy, this can sometimes come at the cost of reduced in vitro potency. The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target indication. The experimental data and protocols presented in this guide provide a framework for researchers to make informed decisions in the development of novel and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating NH2-PEG3 Conjugation Efficiency: Fluorescence Assays vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of NH2-PEG3 linkers to biomolecules or small molecules is a critical step in the development of advanced therapeutics and research tools. Validating the efficiency of this conjugation is paramount to ensure the quality, efficacy, and reproducibility of the final product. This guide provides an objective comparison of fluorescence-based assays with other common analytical techniques for determining this compound conjugation efficiency, supported by experimental data and detailed protocols.
Principles of Detection: A Head-to-Head Comparison
The choice of validation method depends on various factors including the nature of the conjugated molecule, required sensitivity, available instrumentation, and the need for structural information. Here, we compare the core principles of fluorescence assays and leading alternative methods.
Fluorescence-Based Assays: These methods rely on the reaction of a fluorogenic dye with the primary amine of the unreacted this compound linker. The resulting fluorescence intensity is proportional to the amount of unconjugated amine, allowing for the indirect quantification of conjugation efficiency.
-
Fluorescamine: A non-fluorescent compound that reacts rapidly with primary amines to form a highly fluorescent product.[1][2] The reaction is nearly instantaneous at room temperature and alkaline pH.[1]
-
Dansyl Chloride: Reacts with primary and secondary amines to yield stable, fluorescent sulfonamide adducts. This method often requires a separation step, like HPLC, to analyze the fluorescent products.
Alternative Methods: These techniques offer a more direct assessment of the conjugated product.
-
Ninhydrin Assay: A colorimetric method where ninhydrin reacts with primary amines to produce a deep purple color (Ruhemann's purple), which is quantified by absorbance.[1]
-
Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the starting materials and the final conjugate. Techniques like MALDI-TOF MS are powerful tools for characterizing PEGylated proteins and determining the degree of PEGylation.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Separates the conjugated product from the unreacted starting materials. The peak areas can be used to determine the relative amounts of each species and thus the conjugation efficiency.[][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the direct observation of signals corresponding to the conjugated molecule and the disappearance of signals from the starting materials.[8][9]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each method, providing a basis for selecting the most appropriate technique for your needs.
| Feature | Fluorescence Assays (Fluorescamine) | Ninhydrin Assay | Mass Spectrometry (MALDI-TOF) | HPLC | NMR Spectroscopy |
| Principle | Indirect (measures unreacted amine) | Indirect (measures unreacted amine) | Direct (measures molecular weight) | Direct (separates and quantifies products) | Direct (structural confirmation) |
| Sensitivity | High (picomole range)[2] | Moderate | Very High | High | Moderate to Low |
| Quantitative | Yes | Yes | Yes | Yes | Yes |
| Structural Info | No | No | Yes (degree of PEGylation) | No | Yes (detailed structure)[9] |
| Speed | Fast | Moderate | Moderate | Slow | Slow |
| Cost | Low | Low | High | Moderate | High |
| Limitations | pH dependent, potential for interference from other primary amines. | Requires heating, potential for protein precipitation.[10] Can be erroneous for some proteins.[10] | Requires specialized equipment and expertise. | Requires method development for each conjugate. | Requires high sample purity and concentration. |
Experimental Workflows and Logical Comparisons
The following diagrams illustrate the typical experimental workflow for a fluorescence-based assay and the logical process for selecting a validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cleavable vs. Non-Cleavable NH2-PEG3 Linkers in Bioconjugation
Introduction
The choice of a linker is a critical design parameter in the development of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents. The linker connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or a fluorescent probe) and significantly influences the stability, efficacy, and pharmacokinetic profile of the final construct. This guide provides a comparative analysis of two common types of linkers: cleavable and non-cleavable NH2-PEG3 linkers, offering insights into their respective advantages and disadvantages to aid researchers in selecting the optimal linker for their specific application.
Section 1: Fundamental Differences and Mechanisms of Action
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload relies on the complete lysosomal degradation of the antibody into amino acids, leaving the drug attached to the linker and the amino acid residue it was conjugated to. This mechanism ensures that the payload is released primarily within the target cell after internalization and trafficking to the lysosome, minimizing premature release in systemic circulation.
Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the target cell environment. This allows for a more rapid and potentially more efficient release of the payload compared to non-cleavable linkers. Common cleavage mechanisms include:
-
Enzymatic Cleavage: Linkers containing dipeptides (e.g., Val-Cit) are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.
-
pH-Sensitive Cleavage: Hydrazone linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Redox-Sensitive Cleavage: Disulfide linkers are cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione (GSH).
The this compound moiety in both linker types enhances solubility and provides a flexible spacer, which can improve the pharmacokinetic properties of the bioconjugate and reduce aggregation.
Section 2: Comparative Performance Data
The selection between a cleavable and non-cleavable linker is highly dependent on the specific drug, target, and desired therapeutic outcome. The following table summarizes key performance metrics based on typical experimental findings.
| Parameter | Cleavable Linkers (e.g., Val-Cit-PABC) | Non-Cleavable Linkers (e.g., MC) | Key Considerations |
| Systemic Stability | Generally stable, but can be susceptible to premature cleavage by circulating enzymes (e.g., esterases). | Highly stable in circulation, minimizing off-target toxicity from prematurely released drug. | Linker chemistry and conjugation site are critical for stability. |
| Drug Release Mechanism | Enzymatic, pH, or redox-mediated cleavage inside the target cell. | Proteolytic degradation of the antibody in the lysosome. | The released payload from a non-cleavable linker is modified with the linker and an amino acid. |
| Release Rate | Typically faster and more efficient payload release upon internalization. | Slower release, dependent on the rate of antibody degradation. | Rapid release may be advantageous for highly potent drugs. |
| Bystander Effect | If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cells. | The charged amino acid-linker-drug catabolite is less membrane-permeable, generally leading to a reduced bystander effect. | The bystander effect can be beneficial for treating heterogeneous tumors. |
| Efficacy | Often demonstrates higher potency in vitro due to efficient drug release. | May show lower in vitro potency but can have a wider therapeutic window in vivo due to better stability. | The choice depends on the target antigen expression level and internalization rate. |
| Toxicity Profile | Potential for off-target toxicity if the linker is unstable in circulation. Bystander effect can also contribute to toxicity. | Generally lower off-target toxicity due to high stability. | The toxicity of the final catabolite must be considered. |
Section 3: Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of the linker-drug conjugate in plasma.
-
Preparation: Incubate the bioconjugate (e.g., ADC) at a final concentration of 50 µg/mL in fresh human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: Immediately precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of intact bioconjugate and any released payload.
-
Data Interpretation: Plot the percentage of intact bioconjugate remaining over time to determine the half-life. A stable linker will show minimal degradation over the time course.
Protocol 2: In Vitro Cleavage Assay (for Cleavable Linkers)
This protocol evaluates the efficiency of payload release under specific cleavage conditions (e.g., enzymatic cleavage).
-
Reagents: Prepare a reaction buffer (e.g., 50 mM sodium citrate, pH 5.5) containing the target enzyme (e.g., Cathepsin B at 10 µM).
-
Reaction: Add the bioconjugate to the reaction buffer to a final concentration of 20 µM. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload and remaining intact bioconjugate.
-
Data Interpretation: Calculate the percentage of drug release at each time point to determine the cleavage kinetics.
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the potency of the bioconjugate against target cancer cell lines.
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the bioconjugate, free drug, and a non-targeting control antibody for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB).
-
Data Analysis: Plot cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration). A lower IC50 value indicates higher potency.
Section 4: Visualizations
Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.
Caption: A typical experimental workflow for comparing linker performance.
Conclusion
The decision to use a cleavable or non-cleavable this compound linker is a multifactorial one that requires careful consideration of the payload's mechanism of action, the target's biology, and the desired therapeutic outcome. Non-cleavable linkers generally offer superior plasma stability and a potentially wider therapeutic window, making them a robust choice for many applications. Cleavable linkers, on the other hand, can provide more rapid and efficient drug release, which may lead to higher potency and the potential for a bystander effect, an advantage in treating heterogeneous tumors. A thorough in vitro and in vivo evaluation, as outlined in the experimental workflows, is essential to empirically determine the most suitable linker strategy for a given bioconjugate program.
Safety Operating Guide
Proper Disposal of NH2-PEG3-amine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential safety and logistical information for the proper disposal of NH2-PEG3-amine, a bifunctional PEG linker commonly used in bioconjugation and drug delivery research. While specific safety data for this compound-amine is not always readily available, information from analogous amino-PEG compounds indicates a low hazard profile.[1][2] However, adherence to standard chemical waste disposal protocols is mandatory to ensure environmental protection and workplace safety.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound-amine with appropriate personal protective equipment (PPE). While generally not classified as a hazardous substance, some PEG derivatives can cause skin and eye irritation.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1][2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | N95 or P1 dust mask (if handling powder) | To prevent inhalation of fine particles.[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound-amine is to manage it as chemical waste in accordance with institutional and local environmental regulations.
-
Waste Segregation and Collection:
-
Place all waste this compound-amine, whether in solid form or in solution, into a dedicated and clearly labeled waste container.
-
The container should be made of a material compatible with amines and sealed tightly to prevent leaks or spills.
-
Label the container clearly with "this compound-amine Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound-amine, such as gloves, pipette tips, and absorbent pads used for spills, should be considered contaminated.
-
Place all contaminated solid waste into the same designated waste container as the chemical itself.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[4]
-
Carefully sweep or scoop the absorbed material into the designated chemical waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as chemical waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound-amine should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[1]
-
The rinsate from the cleaning process must be collected and added to the chemical waste container.[1]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but always confirm this with your institution's specific guidelines.
-
-
Final Disposal:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated chemical waste storage area.
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4]
-
Crucially, never dispose of this compound-amine or its solutions down the drain. [4] While polyethylene glycol itself is biodegradable, introducing chemical compounds into the sewer system can negatively impact wastewater treatment processes.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound-amine.
Caption: Workflow for the proper disposal of this compound-amine.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NH2-PEG3
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of NH2-PEG3. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research. While this compound and similar amino-PEG compounds are not classified as hazardous substances, standard laboratory safety precautions must be strictly followed.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent accidental exposure through skin contact, inhalation, or eye contact.
-
Eye Protection: Chemical safety goggles that meet approved government standards (e.g., NIOSH in the US or EN 166 in the EU) are required to protect against potential splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[1]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
Operational Plan: Step-by-Step Handling of this compound
Proper handling of this compound is critical to ensure both user safety and product efficacy. The following step-by-step instructions should be followed.
Handling of this compound in its Pure Form (Liquid)
-
Acclimatization: Before use, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect its quality.
-
Ventilation: All handling of the pure compound should be conducted in a well-ventilated area.
-
Dispensing: Given that this compound is a liquid, use a calibrated pipette to accurately dispense the required amount.
-
Storage: After dispensing, securely seal the container and store it at the recommended temperature.
Preparation and Handling of this compound Stock Solutions
-
Solvent Selection: this compound is soluble in DMSO.[2]
-
Dissolution: In a well-ventilated area, slowly add the desired volume of this compound to the solvent while stirring to ensure a homogenous solution. For high concentrations in DMSO, ultrasonic agitation may be necessary.[2]
-
Storage of Solutions: Store stock solutions in tightly sealed vials, protected from light. For short-term storage, 4°C is suitable. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative information for the storage and handling of this compound.
| Parameter | Value | Source(s) |
| Storage Temperature (Neat) | 4°C (short-term) | [2] |
| Storage Temperature (in Solvent) | -20°C (up to 1 month), -80°C (up to 6 months) | [2] |
| Recommended Solvents | DMSO | [2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe workplace.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, gloves, and empty containers, should be considered chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of contaminated disposables, such as gloves and pipette tips, in a designated solid chemical waste container.
-
Empty Containers: Triple-rinse empty this compound vials with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste before disposing of the container.
-
Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) procedures for the final collection and disposal of chemical waste. Never dispose of chemical waste down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and steps for the safe handling of this compound, from receiving the compound to the final disposal of waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
